1-methyl-1H-pyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMGIRXVMUSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170020-91-4 | |
| Record name | 1-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-methyl-1H-pyrazole-4-carbohydrazide chemical properties
An In-Depth Technical Guide to 1-methyl-1H-pyrazole-4-carbohydrazide
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring N-methylated at position 1, with a carbohydrazide functional group at position 4. This molecule serves as a pivotal building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, while the carbohydrazide moiety offers a versatile handle for synthetic elaboration, enabling the construction of diverse molecular libraries.[1][2] Pyrazole-containing compounds are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and reactivity of this compound for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and procurement.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | PubChem[5] |
| Molecular Weight | 140.14 g/mol | Santa Cruz Biotechnology[6] |
| CAS Number | 170020-91-4 | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | PubChem[5] |
| Monoisotopic Mass | 140.06981 Da | PubChem[5] |
| Predicted XlogP | -1.2 | PubChem[5] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbohydrazides requires careful selection of precursors and reaction conditions. Direct conversion from the corresponding ethyl or methyl ester (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate) by refluxing with hydrazine hydrate is often unsuccessful.[3][7] A more reliable and higher-yielding approach involves the nucleophilic attack of hydrazine on a more reactive precursor, such as a pyrazolo[3,4-d][7][8]oxazin-4-one.
Protocol: Synthesis from a Pyrazolo[3,4-d][8][9]oxazin-4-one Precursor
This procedure is adapted from established methods for preparing analogous pyrazole-4-carbohydrazide derivatives and offers yields typically in the 70-90% range.[3][7] The causality behind this preferred route lies in the high reactivity of the oxazinone ring, which readily undergoes ring-opening upon nucleophilic attack by hydrazine hydrate, followed by formation of the stable carbohydrazide product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 1-methyl-6-substituted-pyrazolo[3,4-d][7][8]oxazin-4(1H)-one (1.0 eq), in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 h), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and soluble impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | Pyrazole Ring Protons: Two singlets in the aromatic region (approx. δ 7.5-8.5 ppm). N-Methyl Group: A singlet around δ 3.8-4.0 ppm (3H). Hydrazide NH₂: A broad singlet, exchangeable with D₂O, around δ 4.4 ppm.[7] Hydrazide NH: A broad singlet, exchangeable with D₂O, typically downfield (approx. δ 9.0-10.0 ppm). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Pyrazole Ring Carbons: Three distinct signals in the aromatic region (approx. δ 110-145 ppm). N-Methyl Carbon: A signal around δ 35-40 ppm. |
| IR Spectroscopy | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region from the -NHNH₂ group. C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹. C=N & C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (140.14). Key fragmentation patterns may include the loss of the hydrazino group (-NHNH₂) or the entire carbohydrazide moiety. |
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from the reactivity of the terminal -NH₂ group of the carbohydrazide moiety. This group is a potent nucleophile, enabling a wide array of derivatization reactions.
Formation of Hydrazones
The most common reaction is condensation with aldehydes or ketones to form N'-substituted hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The resulting hydrazones are valuable intermediates for synthesizing more complex heterocyclic systems or can be final target molecules with biological activity themselves.[9]
Caption: Derivatization via hydrazone formation.
Cyclization Reactions
The carbohydrazide can also be used in cyclization reactions to form five- or six-membered heterocycles, such as 1,3,4-oxadiazoles or pyrimidines, further expanding its synthetic utility.
Applications in Research and Drug Development
This compound is primarily used as an intermediate in the synthesis of potential therapeutic agents. The carbohydrazide moiety is a key pharmacophoric group in several classes of drugs.[1] Derivatives have been explored for a variety of biological targets:
-
Anticancer Agents: Many pyrazole-hydrazone derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines.[2][4]
-
Antimicrobial Agents: The scaffold is used to develop new compounds with potential antibacterial, antifungal, and antileishmanial properties.[1][3]
-
Enzyme Inhibitors: The structural features of pyrazole carbohydrazides make them suitable candidates for designing inhibitors for enzymes like α-glucosidase and α-amylase.[10]
Safety and Handling
While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related pyrazole aldehydes and carboxylic acids suggest that it should be handled with care.[11][12]
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-methyl-1H-pyrazole-4-carbohydrazide: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. We will delve into its fundamental physicochemical properties, explore robust synthesis methodologies, and discuss its established and potential applications as a versatile building block in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this pyrazole derivative. The core of this guide emphasizes the rationale behind synthetic strategies and the compound's potential as a pharmacophore, grounded in authoritative scientific literature.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound this compound merges this privileged pyrazole scaffold with a carbohydrazide moiety. This functional group is not merely a passive linker; it is a critical pharmacophore in its own right, known to be a key component in various therapeutic agents and a versatile handle for synthesizing more complex molecular architectures.[2] The strategic placement of the methyl group on the pyrazole ring and the carbohydrazide at the 4-position creates a specific regioisomer with distinct chemical properties, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.
Core Compound Specifications
A clear understanding of a compound's fundamental properties is critical for its successful application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 170020-91-4 | [3][4] |
| Molecular Formula | C₅H₈N₄O | [3][4][5] |
| Molecular Weight | 140.14 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN1C=C(C=N1)C(=O)NN | [5] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3] |
Synthesis and Mechanistic Insights
The synthesis of pyrazole-4-carbohydrazides requires careful consideration of the reaction pathway, as direct methods are not always successful.
Rationale for Synthetic Route Selection
Experience in heterocyclic chemistry has shown that the direct conversion of pyrazole-4-carboxylic acid ethyl esters to their corresponding hydrazides via reaction with hydrazine hydrate can be problematic.[6][7] In some cases, this approach can lead to undesired side reactions, such as the cleavage of other functional groups on the pyrazole ring, rather than the intended nucleophilic acyl substitution.[6]
A more reliable and higher-yielding strategy involves a two-step process starting from a suitable precursor. One established method utilizes 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives. These oxazinone intermediates are significantly more reactive towards nucleophiles. The inherent ring strain and the nature of the leaving group in the oxazinone ring facilitate a clean and efficient reaction with hydrazine hydrate to yield the desired pyrazole-4-carbohydrazide in good yields (70-90%).[6][7] This pathway avoids the harsher conditions that might be required for the direct ester-to-hydrazide conversion, thereby preserving the integrity of the molecule.
Generalized Synthesis Workflow
The diagram below illustrates a validated synthetic pathway for preparing pyrazole-4-carbohydrazide derivatives from a pyrazolo-oxazinone intermediate.
Caption: Generalized workflow for the synthesis of pyrazole-4-carbohydrazides.
Experimental Protocol: Synthesis from a Pyrazolo-oxazinone Intermediate
This protocol is a representative example based on established literature procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1-methyl-pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature. The choice of excess hydrazine ensures the complete conversion of the starting material.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.
-
Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a stable, crystalline solid. Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The combination of the pyrazole core and the reactive carbohydrazide handle opens avenues to a diverse range of molecular targets.
The carbohydrazide moiety is a key building block for synthesizing various heterocyclic systems and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2] Literature on analogous pyrazole carbohydrazide derivatives highlights a broad spectrum of biological activities.[2][8] These include:
-
Anticancer Activity: Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.[1] Specifically, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown potential against lung cancer cell lines.[1]
-
Antimicrobial & Antifungal Activity: The pyrazole scaffold is a component of various antimicrobial agents.[9] Certain derivatives have demonstrated activity against Candida albicans, particularly by inhibiting biofilm formation.[7][10]
-
Anti-inflammatory & Analgesic Activity: The pyrazole ring is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Anticonvulsant Activity: Some pyrazole-4-carbohydrazide derivatives have been evaluated and shown efficacy in seizure models.[2][9]
Caption: Therapeutic potential of the this compound scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
General Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[11]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12][14]
-
-
Storage: Store in a tightly closed container in a cool, dry place.[11] For long-term stability, store at 2-8°C under an inert atmosphere and protected from light.[3]
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for medicinal chemistry. Its robust synthesis, coupled with the proven pharmacological potential of its core moieties, makes it a highly valuable tool for researchers. Its utility in constructing diverse compound libraries will continue to fuel the discovery of novel therapeutic agents across multiple disease areas, from oncology to infectious disease.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 170020-91-4 [sigmaaldrich.com]
- 4. This compound | 170020-91-4 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. afgsci.com [afgsci.com]
- 12. capotchem.com [capotchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 1-methyl-1H-pyrazole-4-carbohydrazide
This guide provides a comprehensive technical overview of the molecular structure of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis, structural characterization, and the functional implications of its unique architecture.
Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] When combined with a carbohydrazide moiety (-CONHNH₂), the resulting molecule gains a versatile functional group that serves as both a potent pharmacophore and a synthetic handle for creating more complex derivatives.[1][2][3] Pyrazole carbohydrazide derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4]
The position of the carbohydrazide group on the pyrazole ring is crucial; substitution at the C-4 position, as in our topic compound, has been linked to activities such as antinociceptive, antibacterial, and antiparasitic effects.[1] This guide focuses specifically on the N-methylated analog, this compound, to provide a detailed structural foundation for researchers exploring this chemical space.
Chemical Identity and Core Properties
A precise understanding of a molecule begins with its fundamental identifiers and properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 170020-91-4 | [5] |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | [5] |
These identifiers provide an unambiguous reference for this specific molecule, distinguishing it from isomers and related compounds.
Synthesis Pathway: From Ester to Hydrazide
The most common and efficient synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically ethyl 1-methyl-1H-pyrazole-4-carboxylate. This two-step approach is a cornerstone of heterocyclic chemistry.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Precursor) This precursor is generally formed through a cyclization reaction. While multiple variations exist, a common method involves the reaction of a suitable three-carbon synthons with methylhydrazine.
Step 2: Hydrazinolysis to form this compound
-
Reaction Setup: The precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, is dissolved in a suitable alcohol solvent, such as ethanol.
-
Reagent Addition: An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution. The excess hydrazine drives the reaction to completion.
-
Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The product, being less soluble than the starting ester, often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Causality Behind Choices:
-
Ethanol as Solvent: It effectively dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.
-
Excess Hydrazine: Le Chatelier's principle dictates that using an excess of one reactant (hydrazine) pushes the equilibrium towards the product side, ensuring a high yield of the desired carbohydrazide.
-
Reflux: The elevated temperature increases the reaction rate between the ester and the nucleophilic hydrazine, reducing the required reaction time.
Below is a diagram illustrating the general workflow.
General synthesis workflow for this compound.
Molecular Structure and Spectroscopic Characterization
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
The Core Structure
The molecule consists of a planar, five-membered pyrazole ring. A methyl group is attached to the N1 position, and a carbohydrazide group is attached to the C4 position. The N-methylation prevents tautomerism, locking the double bond configuration within the ring.
Key functional components of the molecule.
Spectroscopic Profile
¹H NMR (Proton NMR):
-
N-CH₃: A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl group on the nitrogen.
-
Pyrazole Ring Protons (H3 & H5): Two singlets in the aromatic region (approx. 7.5-8.5 ppm). These protons are on adjacent carbons but do not couple, appearing as sharp singlets.
-
-NH₂: A broad singlet, exchangeable with D₂O, typically appearing around 4.5 ppm for the terminal amine protons.
-
-CONH-: A broad singlet, also exchangeable with D₂O, appearing further downfield (approx. 9.5-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR (Carbon NMR):
-
N-CH₃: An upfield signal around 35-40 ppm.
-
Pyrazole Ring Carbons: Signals in the aromatic region (approx. 110-140 ppm).
-
C=O (Carbonyl): A characteristic downfield signal in the range of 160-170 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -CONH- group.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrazole ring.
Applications and Future Directions
This compound is not merely a chemical curiosity; it is a valuable building block in the synthesis of pharmacologically active agents. The terminal amine of the hydrazide group is a potent nucleophile, allowing it to be readily converted into various other heterocyclic systems or Schiff bases, thereby expanding the chemical diversity for drug screening libraries.[2][6]
Research on related pyrazole carbohydrazide derivatives has shown their potential as:
-
Anticancer Agents: Inducing apoptosis in cancer cell lines like A549 lung cancer cells.[1][4]
-
Antimicrobial and Antifungal Agents: Showing inhibitory activity against various bacteria and fungi.[2]
-
Enzyme Inhibitors: Acting as inhibitors for enzymes like monoamine oxidase (MAO).[4][7]
The N-methyl group on this specific molecule offers a subtle but important modification compared to its unsubstituted counterpart (1H-pyrazole-4-carbohydrazide).[8] This methylation can improve metabolic stability and alter the molecule's solubility and binding characteristics within a biological target.
Conclusion
The molecular structure of this compound is defined by the interplay of its N-methylated pyrazole core and its C4-linked carbohydrazide functional group. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true value of this molecule lies in its proven utility as a scaffold in medicinal chemistry, offering a robust platform for the development of new therapeutic agents. This guide serves as a foundational resource for scientists aiming to leverage the unique structural and functional properties of this compound in their research endeavors.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 170020-91-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-pyrazole-4-carbohydrazide | C4H6N4O | CID 13031723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide: A Technical Guide for Drug Discovery and Development Professionals
Introduction
1-methyl-1H-pyrazole-4-carbohydrazide is a key building block in contemporary medicinal chemistry, serving as a crucial scaffold for the development of a diverse range of therapeutic agents. Its structural motif is prevalent in molecules exhibiting a wide array of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this valuable intermediate, tailored for researchers and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by N-methylation, and culminating in the formation of the desired carbohydrazide. This strategy allows for the controlled introduction of the required functional groups and facilitates purification of the intermediates at each stage.
PART 1: Synthesis of the Pyrazole Core - Ethyl 1H-pyrazole-4-carboxylate
The initial and foundational step in this synthetic endeavor is the construction of the pyrazole ring system. A robust and widely employed method for this transformation is the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydrazine. In this guide, we will focus on the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate, a method known for its efficiency and high yields.
Causality of Experimental Choices
The selection of diethyl ethoxymethylenemalonate as the starting material is strategic. The ethoxymethylene group provides a reactive site for the initial nucleophilic attack by hydrazine, while the two ester groups act as precursors to the carboxylate functionality on the pyrazole ring. The use of hydrazine hydrate as the nitrogen source is a standard and cost-effective choice for pyrazole synthesis. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which readily dissolves the reactants and facilitates the reaction.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
Materials:
-
Diethyl ethoxymethylenemalonate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol, absolute
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as a solid.[1]
Table 1: Physicochemical Data for Ethyl 1H-pyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 37622-90-5 |
| Appearance | Off-white to yellow solid |
PART 2: N-Methylation of the Pyrazole Ring
With the pyrazole core successfully synthesized, the next critical step is the regioselective methylation of the nitrogen atom at the 1-position. This is a standard alkylation reaction, and several methylating agents can be employed. Dimethyl sulfate and methyl iodide are classic choices, known for their high reactivity. However, in the interest of laboratory safety and environmental considerations, dimethyl carbonate presents a greener alternative.
Causality of Experimental Choices
The N-methylation of a pyrazole can result in a mixture of regioisomers (N1 and N2 methylation). The choice of base and reaction conditions can influence the regioselectivity. The use of a base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that readily attacks the methylating agent. The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, facilitates the dissolution of the reactants and promotes the SN2 reaction.
Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Dimethyl sulfate (or methyl iodide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate.
-
The crude product can be purified by column chromatography if necessary.
Table 2: Physicochemical Data for Ethyl 1-methyl-1H-pyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 85290-80-8 |
| Appearance | Colorless to pale yellow oil or solid |
PART 3: Formation of the Carbohydrazide
The final step in the synthesis is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This transformation is generally high-yielding and proceeds under mild conditions.
Causality of Experimental Choices
Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, which serves as a good solvent for both the ester and hydrazine hydrate. Heating the reaction mixture is often necessary to drive the reaction to completion. The product, being a hydrazide, is often a solid that precipitates from the reaction mixture upon cooling, simplifying its isolation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate as a white solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][3]
Table 3: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 170020-91-4 |
| Appearance | White to off-white solid |
Visualization of the Synthetic Pathway and Workflow
To provide a clear visual representation of the entire process, the following diagrams have been generated.
Overall Synthetic Pathway
References
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazole-4-carbohydrazide
This guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The elucidation of its molecular structure is paramount for understanding its chemical reactivity and potential biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation based on established principles and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Overview
A thorough spectroscopic analysis is essential to confirm the synthesis and purity of this compound. The following sections will delve into the specific spectroscopic techniques used for its characterization.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
Caption: General workflow for NMR analysis of pyrazole derivatives.
¹H NMR Spectral Data (Predicted)
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H5 (Pyrazole ring) |
| ~7.5 - 8.0 | Singlet | 1H | H3 (Pyrazole ring) |
| ~9.5 - 10.0 | Singlet (broad) | 1H | NH (Hydrazide) |
| ~4.5 - 5.0 | Singlet (broad) | 2H | NH₂ (Hydrazide) |
| ~3.8 | Singlet | 3H | N-CH₃ |
Interpretation:
-
The two singlets in the aromatic region are characteristic of the protons on the pyrazole ring. The downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carbohydrazide group.
-
The broad singlets for the NH and NH₂ protons are due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. These peaks are typically exchangeable with D₂O.
-
The singlet for the N-methyl group will appear in the upfield region.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carbohydrazide) |
| ~135 - 140 | C5 (Pyrazole ring) |
| ~125 - 130 | C3 (Pyrazole ring) |
| ~110 - 115 | C4 (Pyrazole ring) |
| ~35 - 40 | N-CH₃ |
Interpretation:
-
The carbonyl carbon of the hydrazide group is expected to be the most downfield signal.
-
The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
For a solid sample like this compound, the KBr pellet method or the Nujol mull technique is commonly employed.[2][3]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Grind a small amount of the sample to a fine powder.
-
Add a few drops of Nujol (mineral oil) and mix to form a paste.
-
Spread the paste between two salt plates (e.g., NaCl or KBr).[4]
-
-
Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum.
Caption: Workflow for IR spectroscopic analysis.
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretching (NH and NH₂) |
| 3000 - 3100 | C-H stretching (aromatic) |
| 2800 - 3000 | C-H stretching (aliphatic, CH₃) |
| 1640 - 1680 | C=O stretching (amide I band) |
| 1580 - 1620 | N-H bending (amide II band) |
| 1400 - 1600 | C=C and C=N stretching (pyrazole ring) |
Interpretation:
-
The broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary and secondary amine groups of the hydrazide moiety.
-
The strong absorption around 1640-1680 cm⁻¹ is a key indicator of the carbonyl group (amide I band).
-
The presence of the pyrazole ring is confirmed by the C=C and C=N stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of pyrazole derivatives.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using an appropriate method (EI or ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Mass Spectral Data (Predicted)
The mass spectrum of this compound is expected to show:
| m/z | Interpretation |
| 140 | Molecular ion [M]⁺ |
| 109 | [M - NHNH₂]⁺ |
| 81 | [M - CONHNH₂]⁺ |
Interpretation:
-
The molecular ion peak at m/z 140 would confirm the molecular weight of the compound.
-
The fragmentation pattern can provide valuable structural information. For instance, the loss of the hydrazinyl group (-NHNH₂) would result in a fragment at m/z 109, corresponding to the 1-methyl-1H-pyrazole-4-carbonyl cation. Further fragmentation could lead to the pyrazole ring cation. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[5]
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While the data presented here for the target molecule is predicted based on established principles and data from analogous structures, it serves as a robust guide for researchers in the synthesis and characterization of this and related pyrazole derivatives. Experimental verification is crucial for definitive structural assignment.
References
An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-4-carbohydrazide in Various Solvents
Foreword
The journey of a drug candidate from a promising molecule to a therapeutic reality is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical success of a drug. This guide provides a comprehensive exploration of the solubility of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Our focus extends beyond a mere compilation of data; we delve into the foundational principles of solubility, provide a detailed protocol for its determination, and offer insights into the strategic selection of solvents. This document is intended for researchers, scientists, and professionals in drug development who seek not only to understand but also to practically evaluate the solubility of this and similar compounds.
The Fundamental Importance of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical determinant of a drug's performance.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic agents.[3][4]
Beyond bioavailability, solubility data is paramount for various stages of pharmaceutical development:
-
Formulation Development: Guiding the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).
-
Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization, which in turn affects yield, purity, and crystal form.[5][6]
-
Toxicology Studies: Ensuring accurate dose administration in preclinical safety assessments.
Therefore, a thorough understanding and robust determination of the solubility of a new chemical entity like this compound are indispensable early-stage activities.
Theoretical Underpinnings of Solubility
The solubility of an organic compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules.
Key Factors Influencing Solubility:
-
Polarity: The presence of heteroatoms (N, O) and the carbohydrazide functional group in this compound imparts polarity to the molecule. Polar solvents, such as water and alcohols, are generally more effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding: The carbohydrazide moiety contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, N). Solvents capable of hydrogen bonding (e.g., water, ethanol) are likely to exhibit favorable interactions with this compound, enhancing its solubility.
-
Molecular Size and Shape: Larger molecules often have lower solubility due to the greater energy required to disrupt the crystal lattice.
-
Ionization (pKa): The pyrazole ring and the carbohydrazide group may have ionizable protons. The solubility of such compounds is pH-dependent. In aqueous solutions, the solubility of a weak base increases as the pH decreases, while the solubility of a weak acid increases as the pH increases.[8][9]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.
Strategic Solvent Selection for Solubility Screening
A comprehensive solubility profile requires testing in a diverse range of solvents that are relevant to pharmaceutical development. The choice of solvents should be systematic, covering a spectrum of polarities and hydrogen bonding capabilities.[5][10]
Recommended Solvent Classes for Screening:
-
Aqueous Buffers: Crucial for predicting in vivo dissolution. According to ICH guidelines, solubility should be determined at a minimum of three pH values within the physiological range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.[11][12][13]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol) - Capable of hydrogen bonding and are common in pharmaceutical processing.
-
Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Possess dipoles but lack acidic protons. DMSO is a powerful solvent often used for initial stock solutions in high-throughput screening.[3][4]
-
Non-Polar Solvents: (e.g., Hexane, Toluene) - Useful for understanding the lipophilic character of the compound and for certain synthetic steps.
-
Intermediate Polarity Solvents: (e.g., Ethyl Acetate, Dichloromethane) - Commonly used in extraction and chromatography.
The following diagram illustrates a logical workflow for solvent selection in the context of pharmaceutical development.
References
- 1. biorelevant.com [biorelevant.com]
- 2. â©1236⪠Solubility Measurements [doi.usp.org]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. syrris.com [syrris.com]
- 7. chem.ws [chem.ws]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. approcess.com [approcess.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
thermal stability of 1-methyl-1H-pyrazole-4-carbohydrazide
An In-depth Technical Guide to the Thermal Stability of 1-methyl-1H-pyrazole-4-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, making a thorough understanding of their physicochemical properties, particularly thermal stability, critical for safe handling, formulation, and storage.[1][2] This document synthesizes theoretical knowledge with practical, field-proven methodologies for assessing thermal behavior. It includes a detailed examination of anticipated thermal decomposition pathways, a standardized protocol for thermogravimetric and calorimetric analysis, and essential safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the thermal characteristics of this important molecular class.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The carbohydrazide moiety is a crucial pharmacophore and a versatile synthetic handle, enabling the construction of more complex molecular architectures.[1]
1.1. Chemical Structure and Properties
-
Molecular Formula: C₅H₈N₄O[4]
-
Molecular Weight: 140.14 g/mol [4]
-
Structure:
(Image Source: PubChem CID 7017670)
The structure features a stable, N-methylated pyrazole ring, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[5] The carbohydrazide group (-C(=O)NHNH₂) at the 4-position is a key functional group that dictates much of the compound's reactivity and potential thermal decomposition behavior.
1.2. Significance in Research and Drug Development
The pyrazole nucleus is an isostere of natural purines, allowing it to interact with various biological targets.[6] As such, derivatives of this compound are valuable intermediates in the synthesis of novel therapeutic agents.[6][7] Understanding the compound's thermal stability is paramount for:
-
Process Safety: Preventing runaway reactions during synthesis or scale-up.
-
Storage and Shelf-Life: Defining appropriate storage conditions to prevent degradation over time.
-
Formulation Development: Ensuring the compound remains stable during manufacturing processes like milling, granulation, and drying.
Fundamentals of Thermal Stability Analysis
Thermal analysis techniques are essential for characterizing the stability of pharmaceutical compounds. The two most critical methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to quantify the mass loss at each stage of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies thermal events such as melting, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes.
When used concurrently, TGA and DSC provide a comprehensive profile of a compound's thermal behavior.
Anticipated Thermal Behavior of this compound
While specific, publicly available TGA/DSC data for this compound is limited, a scientifically sound profile can be constructed based on the analysis of structurally similar heterocyclic hydrazides and polynitrogenated heterocycles.[8][9] These related compounds generally exhibit high thermal stability, with decomposition commencing well above room temperature.[8]
It is anticipated that the thermal decomposition of this compound in an inert atmosphere would occur in multiple stages. The initial and most significant mass loss would likely be associated with the fragmentation of the carbohydrazide side chain, followed by the breakdown of the N-methylated pyrazole ring at higher temperatures.
Table 1: Predicted Thermal Analysis Data for this compound
| Parameter | Predicted Value Range | Associated Event | Rationale / Comparative Source |
| Tonset (DSC, Endotherm) | 150 - 180 °C | Melting Point | Typical for small organic molecules. |
| T5% (TGA) | 230 - 260 °C | Onset of Decomposition | Consistent with the stability of other fused triazinylacetohydrazides which decompose above 230 °C.[8] |
| Stage 1 Mass Loss (TGA) | 45 - 55% | Fragmentation of carbohydrazide side chain (loss of -CONHNH₂) and initial ring rupture. | The carbohydrazide moiety is the most likely initial point of thermal failure. |
| Stage 2 Mass Loss (TGA) | 20 - 30% | Further fragmentation of the pyrazole ring structure. | Breakdown of the more stable aromatic ring requires higher energy. |
| Residual Mass at 900 °C | < 5% | Carbonaceous residue | Complete decomposition is expected at high temperatures.[8] |
Note: This data is predictive and based on analogous structures. Experimental verification is required for definitive characterization.
Proposed Thermal Decomposition Pathway and Gaseous Products
The thermal decomposition of nitrogen-rich heterocyclic hydrazides is a complex process involving multiple bond cleavages. The evolved gas products from similar compounds have been identified using coupled techniques like TG-FTIR-QMS.[8][9] Based on these studies, the primary decomposition of this compound is expected to yield a mixture of volatile fragments.
The proposed pathway begins with the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, or the N-N bond within the hydrazide moiety. This initial fragmentation would likely release ammonia (NH₃), isocyanic acid (HNCO), carbon monoxide (CO), and water (H₂O).[8][9] At higher temperatures, the more stable pyrazole ring fragments, potentially releasing hydrogen cyanide (HCN) and nitrogen gas (N₂).[8][9]
Caption: Proposed multi-stage thermal decomposition pathway.
Standardized Protocol for TGA/DSC Analysis
This section provides a detailed, self-validating protocol for the simultaneous TGA/DSC analysis of this compound.
5.1. Instrument and Consumables
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Microbalance (readable to 0.001 mg)
-
Aluminum or ceramic crucibles/pans
-
High-purity nitrogen gas (99.999%)
-
Certified reference materials for temperature and heat flow calibration (e.g., Indium, Zinc)
5.2. Experimental Workflow
Caption: Standardized workflow for TGA/DSC analysis.
5.3. Step-by-Step Methodology
-
Instrument Calibration:
-
Causality: Ensure temperature and heat flow accuracy by calibrating the instrument with certified reference materials (e.g., Indium). This step is critical for data trustworthiness.
-
-
Sample Preparation:
-
Tare an empty sample crucible on a microbalance.
-
Accurately weigh 3-5 mg of this compound directly into the crucible.
-
Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate data.
-
-
Experimental Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes.
-
Causality: An inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.[9]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration.
-
-
Data Analysis:
-
Plot the TGA curve (% mass vs. temperature) and the DSC curve (heat flow vs. temperature).
-
From the TGA curve, determine the onset temperature of decomposition (often reported as T₅%, the temperature at 5% mass loss) and the percentage mass loss for each distinct decomposition step.
-
From the DSC curve, identify the peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on data for structurally related pyrazoles and hydrazides.[10][11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[10][12]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. This should be done through a licensed chemical disposal service.[10]
Conclusion
This compound is a compound of high interest in modern medicinal chemistry. Based on the analysis of analogous structures, it is predicted to be a thermally stable solid, with decomposition initiating above 230 °C. The primary decomposition pathway likely involves the fragmentation of the carbohydrazide side chain followed by the breakdown of the pyrazole ring at higher temperatures. The standardized TGA/DSC protocol outlined in this guide provides a reliable framework for experimentally verifying these properties. A thorough understanding of this thermal profile is essential for ensuring the safe handling, effective formulation, and long-term stability of this and related pharmaceutical building blocks.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afgsci.com [afgsci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Foreword: The Architectural Significance of the Pyrazole Nucleus
An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carbohydrazide Derivatives
In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and versatility as pyrazole. This five-membered aromatic ring, with its two adjacent nitrogen atoms, serves as a privileged structure—a molecular framework that is repeatedly found in successful therapeutic agents across diverse disease areas. The journey of pyrazole began in 1883 with its first synthesis by Ludwig Knorr, who shortly thereafter introduced Antipyrine (Phenazone) in 1887, one of the earliest synthetic organic compounds to be used as a major drug for its antipyretic and analgesic properties.[1][2][3]
This legacy continued into the modern pharmaceutical era with the development of blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, and Rimonabant, a cannabinoid receptor antagonist.[2][4] The pyrazole core's unique electronic properties, its ability to engage in hydrogen bonding as both a donor and acceptor, and its rigid structure make it an ideal anchor for designing molecules with high target affinity and specificity.
This guide delves into a specific, highly functionalized subset of this remarkable family: the pyrazole-4-carbohydrazide derivatives . We will explore the historical progression from the foundational synthesis of the pyrazole ring to the specific derivatization at the C-4 position with the carbohydrazide moiety—a functional group renowned for its own pharmacological importance and its utility as a synthetic building block.[1] This exploration is not merely a chronological account but a technical analysis of the synthetic strategies, the rationale behind their development, and the subsequent explosion of research into their therapeutic potential, from potent antitubercular agents to novel kinase inhibitors for cancer therapy.
Section 1: Genesis of the Scaffold: Synthetic Strategies and Core Chemistry
The journey to pyrazole-4-carbohydrazide derivatives is rooted in the fundamental principles of heterocyclic chemistry. The initial challenge lies not just in constructing the pyrazole ring but in achieving the correct regiochemistry and functionalization at the C-4 position, which is essential for introducing the carbohydrazide group.
Foundational Synthesis: The Knorr Pyrazole Synthesis and Its Variants
The classical and most enduring method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction is the bedrock upon which much of pyrazole chemistry is built.
Caption: Foundational Paal-Knorr synthesis of the pyrazole ring.
To generate the specific pyrazole-4-carbohydrazide scaffold, chemists required precursors with a handle at the C-4 position, typically a carboxylate or nitrile group.
The Challenge of Direct Hydrazinolysis
An intuitive approach to synthesizing pyrazole-4-carbohydrazides would be the direct reaction of a pyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate. However, this route has proven to be problematic. Research has shown that refluxing a 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate does not yield the desired hydrazide. Instead, the reaction leads to the cleavage of the benzoyl group at the C-5 position, resulting in a 5-amino pyrazole derivative.[5] This highlights a critical aspect of E-E-A-T in chemical synthesis: understanding competing reaction pathways and the lability of protecting groups under specific conditions. The nucleophilic attack by hydrazine preferentially occurs at the more electrophilic benzoyl carbonyl over the ester carbonyl, leading to an undesired side product.
A More Robust Synthetic Route: The Pyrazolo-oxazinone Pathway
A significantly more successful and reliable method involves the use of a pyrazolo[3,4-d][6][7]oxazin-4-one intermediate. This approach provides a clean and high-yielding pathway to the target scaffold.[5][8]
Caption: The reliable pyrazolo-oxazinone pathway to the target scaffold.
In this reaction, hydrazine acts as a nucleophile, attacking the oxazinone ring to open it and form the desired carbohydrazide. This method consistently produces the target compounds in good to excellent yields (70-90%).[5] Interestingly, small amounts of an isomeric byproduct have been detected, resulting from an intramolecular benzoyl migration, which further underscores the complex reactivity within these systems.[5][8]
Experimental Protocol: Synthesis of Pyrazole-based Pyridine-4-Carbohydrazide Derivatives
The following protocol is a generalized example based on methodologies used to synthesize potent antitubercular agents, which often involves the condensation of a 4-formylpyrazole with a carbohydrazide.[7][9][10]
Objective: To synthesize an (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide derivative.
Step 1: Synthesis of the 4-Formylpyrazole Precursor (Vilsmeier-Haack Reaction)
-
Reagents: A suitable hydrazone precursor, phosphoryl trichloride (POCl₃), and dimethylformamide (DMF).
-
Procedure: a. Chill a flask containing DMF to 0°C in an ice bath. b. Add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5°C. This forms the Vilsmeier reagent. c. Allow the mixture to stir for 30 minutes at 0°C. d. Slowly add the hydrazone precursor to the Vilsmeier reagent. e. After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. h. The precipitated solid (the 4-formylpyrazole derivative) is collected by filtration, washed with water, and dried. i. Recrystallize from ethanol to obtain the pure product.[11]
Step 2: Condensation to Form the Final Hydrazone Product
-
Reagents: The synthesized 4-formylpyrazole, pyridine-4-carbohydrazide (Isoniazid), ethanol, and a catalytic amount of glacial acetic acid.
-
Procedure: a. Dissolve the 4-formylpyrazole (1 equivalent) and pyridine-4-carbohydrazide (1.1 equivalents) in absolute ethanol in a round-bottom flask. b. Add 2-3 drops of glacial acetic acid to catalyze the reaction. c. Reflux the mixture for 4-6 hours. d. Monitor the reaction completion by TLC. e. After completion, cool the reaction mixture to room temperature. f. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. g. The final product can be further purified by recrystallization.[7][10]
Self-Validation: The integrity of each step is confirmed through standard analytical techniques. The structure of the intermediate and final products must be elucidated using FT-IR (to observe the appearance/disappearance of carbonyl and C=N stretches), ¹H-NMR, ¹³C-NMR (to confirm the chemical shifts of protons and carbons in the new structure), and Mass Spectrometry (to verify the molecular weight).
Section 2: A Spectrum of Biological Activity: From Discovery to Application
The fusion of the pyrazole ring with the carbohydrazide moiety at the C-4 position has unlocked a vast spectrum of biological activities. This scaffold has proven to be a fertile ground for the development of potent agents against infectious diseases, inflammation, and cancer.
Antitubercular Agents: A New Front Against Resistance
One of the most significant applications of pyrazole-4-carbohydrazide derivatives is in the fight against tuberculosis (TB), particularly multidrug-resistant strains.[7][9] The design rationale is elegant: it combines the proven pyrazole scaffold with a moiety derived from or mimicking pyridine-4-carbohydrazide (Isoniazid), a cornerstone of first-line TB treatment.[10] This hybridization aims to create molecules that can overcome resistance mechanisms or act on novel targets.
Numerous synthesized compounds have displayed excellent minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains.[7][9] Molecular docking studies suggest that many of these derivatives, like Isoniazid, target the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[9]
| Compound Series | Target | Activity Range (MIC) | Reference |
| Pyrazole-Pyridine-4-Carbohydrazides | Mtb H37Rv | 0.125 - 16 µg/mL | [7][9] |
| Pyrazole-Pyridine-4-Carbohydrazides | Drug-Resistant Mtb | As low as 0.03 µg/mL | [7][9] |
| Pyrazole-4-Carboxamides | Mtb H37Rv | 3.12 - 12.5 µg/mL (potent compounds) | [12] |
Table 1. Antitubercular Activity of Pyrazole-4-Carbohydrazide Derivatives.
Anticancer Therapeutics: Targeting Cellular Proliferation
The pyrazole scaffold is a well-established core in anticancer drug design, notably in the development of kinase inhibitors.[13] Pyrazole-4-carbohydrazide derivatives have extended this legacy, demonstrating potent anti-proliferative activity against a range of cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and prostate (PC-3).[14][15][16]
The mechanism often involves the inhibition of critical signaling kinases that drive cancer cell growth and survival. For instance, certain derivatives have been designed as analogues of Dasatinib and Celecoxib to inhibit kinases like EGFR and HER-2.[17] Others have shown activity against Aurora A kinase and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[18][19]
Caption: Simplified model of kinase inhibition by pyrazole derivatives.
| Compound Family | Target Cell Line | Activity (IC₅₀) | Putative Target | Reference |
| Pyrazolyl-thiazolidinones | MCF-7 (Breast) | 0.73 - 6.25 µM | EGFR & HER-2 | [17] |
| Pyrazolyl-thiazolidinones | A549 (Lung) | 1.64 - 14.3 µM | EGFR & HER-2 | [17] |
| Pyrazole Carbohydrazides | A2780 (Ovarian) | pIC₅₀ = 8.57 µM | N/A | [14] |
| Dihydropyrazole-Carbohydrazides | MCF-7 / MDA-MB-231 | µM range | HDAC6 | [20] |
Table 2. Anticancer Activity of Selected Pyrazole-Carbohydrazide Derivatives.
Broad-Spectrum Biological Activity
Beyond TB and cancer, the pyrazole-4-carbohydrazide scaffold has demonstrated a remarkable diversity of other pharmacological effects, making it a truly versatile platform for drug discovery.
-
Anti-inflammatory: Building on the legacy of pyrazole-based NSAIDs, derivatives have been synthesized and tested for anti-inflammatory properties, with some showing selective COX-2 inhibition.[4][21][22]
-
Antiparasitic: Derivatives have shown potent activity against various parasites, including Leishmania amazonensis (leishmaniasis) and Plasmodium falciparum (malaria).[1][3][23][24]
-
Antimicrobial: In addition to their antitubercular effects, these compounds exhibit moderate to potent antibacterial and antifungal properties against a range of common pathogens.[1][11][12][23]
-
Neurological Activity: Certain derivatives have been found to possess antinociceptive (pain-relieving) and anticonvulsant effects, suggesting potential applications in neurology.[1][23]
Section 3: Future Directions and Conclusion
The historical and developmental arc of pyrazole-4-carbohydrazide derivatives showcases a classic paradigm of medicinal chemistry: the strategic combination of privileged scaffolds and pharmacophoric functional groups to generate novel chemical entities with enhanced or entirely new biological activities. The journey from Knorr's initial synthesis of the pyrazole ring to the highly functionalized, therapeutically active derivatives of today is a testament to over a century of chemical innovation.
The future of this scaffold remains bright. The ease of derivatization at multiple points on the pyrazole ring and the carbohydrazide moiety allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. Current research is focused on:
-
Multi-Target Ligands: Designing single molecules that can inhibit multiple targets, such as dual kinase/HDAC inhibitors for cancer or agents with combined anti-inflammatory and antioxidant properties.[20][25]
-
Overcoming Drug Resistance: Further exploration of derivatives to combat resistance in both infectious diseases (like XDR-TB) and oncology.[7][9]
-
Advanced Drug Delivery: Incorporating these molecules into novel drug delivery systems to improve bioavailability and reduce off-target toxicity.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chemmethod.com [chemmethod.com]
- 12. japsonline.com [japsonline.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciencescholar.us [sciencescholar.us]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 1-methyl-1H-pyrazole-4-carbohydrazide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as "privileged structures" in drug design due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical application of computational tools to elucidate the structural, electronic, and interactive properties of this molecule. We will explore its optimized molecular geometry, spectroscopic signatures, electronic properties through Density Functional Theory (DFT), intermolecular interactions via Hirshfeld surface analysis, and its potential as a therapeutic agent through molecular docking simulations.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety is a cornerstone in the development of pharmaceuticals, exhibiting a diverse array of biological functions.[1] Its derivatives have been successfully commercialized as drugs for various therapeutic areas. The carbohydrazide functional group appended to the pyrazole ring is a versatile synthon, allowing for the creation of a wide range of derivatives with potentially enhanced biological activities.[2][3] this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed theoretical investigation to guide further derivatization and drug design efforts. This guide will delve into the in silico methodologies that provide profound insights into its molecular characteristics.
Molecular Structure and Spectroscopic Characterization: A Computational Approach
A foundational aspect of understanding any molecule is the precise determination of its three-dimensional structure and its response to spectroscopic interrogation. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard, computational methods provide a powerful complementary approach for structural elucidation and spectral prediction.
Geometric Optimization using Density Functional Theory (DFT)
The initial step in the theoretical analysis of this compound is the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy.
Experimental Protocol: Geometry Optimization
-
Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software.
-
Choice of Functional and Basis Set: A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. The choice of a hybrid functional like B3LYP is crucial as it incorporates a portion of the exact Hartree-Fock exchange, improving the description of electronic properties. The extensive basis set ensures a flexible and accurate representation of the molecular orbitals.
-
Calculation Execution: The geometry optimization is performed in the gas phase to obtain the structure at its potential energy minimum.
-
Frequency Analysis: A subsequent frequency calculation is imperative to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Predicted Spectroscopic Signatures
Computational methods can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for interpreting experimental data and confirming the molecular structure.[4][5]
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | ~3400-3300 | Symmetric & Asymmetric Stretching |
| C=O (Amide I) | ~1680-1650 | Stretching |
| N-H (Amide II) | ~1550-1520 | Bending |
| C=N (Pyrazole) | ~1500-1470 | Stretching |
| C-N (Pyrazole) | ~1350-1300 | Stretching |
Note: These are approximate values and can be influenced by the computational method and environmental factors.
Workflow for Spectroscopic Prediction
Caption: Workflow for predicting FT-IR and NMR spectra from an optimized molecular structure.
Frontier Molecular Orbitals and Chemical Reactivity
The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4] For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the hydrazide moiety, while the LUMO may be distributed over the carbonyl group and the pyrazole ring.
Mapping Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[6][7][8][9] This analysis is performed on a crystal structure, which can be obtained from X-ray diffraction or predicted through crystallographic software. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.
Key Insights from Hirshfeld Surface Analysis:
-
Identification of Dominant Interactions: The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, N···H).
-
Visualization of Hydrogen Bonds: The prominent red spots on the d_norm surface indicate strong hydrogen bonding interactions, which are crucial for molecular recognition and crystal packing. For this compound, strong N-H···O and N-H···N hydrogen bonds are anticipated, playing a significant role in its solid-state structure.
Caption: A simplified workflow for performing Hirshfeld surface analysis.
Probing Biological Potential: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12][13] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Given the known antimicrobial activity of many pyrazole derivatives, a relevant target for molecular docking studies of this compound could be a bacterial enzyme essential for its survival, such as DNA gyrase or dihydrofolate reductase.[14][15][16][17]
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is optimized as described in section 2.1.
-
Grid Generation: A docking grid is defined around the active site of the receptor.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site and to score the different binding poses.
-
Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Table 2: Hypothetical Molecular Docking Results against a Bacterial Target
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -7.5 | Strong predicted binding affinity |
| Interacting Residues | Tyr8, Asp79, Gly102 | Key amino acids in the active site |
| Key Interactions | H-bond with Asp79, Pi-pi stacking with Tyr8 | Specific forces stabilizing the complex |
The results of molecular docking can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent analogues.
Conclusion and Future Directions
The theoretical studies on this compound, encompassing DFT calculations, Hirshfeld surface analysis, and molecular docking, provide a multi-faceted understanding of its structural, electronic, and potential biological properties. These computational approaches are indispensable in modern drug discovery, offering insights that are often difficult to obtain through experimental means alone. The methodologies outlined in this guide provide a robust framework for the in silico evaluation of this and other pyrazole derivatives. Future work should focus on synthesizing derivatives based on the insights gained from these theoretical studies and validating the computational predictions through experimental biological assays.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nepjol.info [nepjol.info]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | European Journal of Chemistry [eurjchem.com]
- 10. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 11. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. meddocsonline.org [meddocsonline.org]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
A Technical Guide to the Biological Potential of 1-methyl-1H-pyrazole-4-carbohydrazide and Its Derivatives
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] When functionalized with a carbohydrazide moiety—a potent pharmacophore in its own right—the resulting scaffold, exemplified by 1-methyl-1H-pyrazole-4-carbohydrazide, presents a compelling platform for drug discovery.[3] This technical guide provides a comprehensive overview of the known and potential biological activities of this molecular class, synthesizing data from preclinical studies. We will explore the scientific rationale behind its diverse pharmacological profile, which spans antimicrobial, anticancer, and anti-inflammatory activities, among others. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective on this promising class of compounds.
The Pyrazole-Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery
The enduring interest in pyrazole derivatives stems from their remarkable versatility and broad spectrum of biological activities.[1][4] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key feature in drugs like the anti-inflammatory agent Celecoxib and the analgesic Dipyrone.[1][3][5] The pyrazole motif's unique physicochemical properties often confer favorable pharmacokinetic profiles to drug candidates.[5]
The addition of a carbohydrazide group (-CONHNH₂) at the C-4 position introduces a critical functional handle. Hydrazides and their derivatives (hydrazones) are well-established building blocks for creating more complex heterocyclic systems and are recognized for their significant biological activities, including antimicrobial and anticancer effects.[3][6] The combination of these two pharmacophores in this compound creates a molecule with significant potential for interacting with multiple biological targets.
Core Molecule: this compound
Caption: Chemical structure of the core molecule.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound and its derivatives is typically straightforward, making it an attractive scaffold for generating chemical libraries for screening. The most common route involves the reaction of a corresponding ethyl pyrazole-4-carboxylate precursor with hydrazine hydrate.
Caption: Generalized synthetic workflow.
Protocol 2.1: General Synthesis of Pyrazole-4-Carbohydrazide
This protocol describes a typical lab-scale synthesis.
-
Reaction Setup: To a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in absolute ethanol, add hydrazine monohydrate (5-10 equivalents).[7]
-
Reflux: Stir the reaction mixture at reflux temperature (approximately 80-120°C) for 3 to 8 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling the mixture to room temperature, the product often precipitates as a solid.[7] If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or diethyl ether, and dry. Recrystallization from a suitable solvent (e.g., ethanol/methanol mixture) can be performed for further purification.[7]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Spectrum of Potential Biological Activities
The pyrazole-carbohydrazide scaffold has been investigated for a wide array of therapeutic applications. The core structure serves as a template, with substitutions on the pyrazole ring or modifications of the hydrazide moiety (e.g., forming Schiff bases) leading to compounds with optimized potency and selectivity for various biological targets.
Caption: Diverse biological targets of the scaffold.
Antimicrobial Activity
Numerous studies have highlighted the potential of pyrazole carbohydrazide derivatives as potent antimicrobial agents against a range of pathogenic bacteria and fungi.[4][9][10][11] The mechanism is often linked to the ability of the hydrazone linkage (-N=CH-) formed from the carbohydrazide to chelate metal ions essential for microbial enzyme function or to disrupt cell wall synthesis.
Key Insights:
-
Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2]
-
Antifungal activity against species like Candida albicans and Aspergillus fumigatus has also been reported.[2]
-
The nature of the substituents on the pyrazole ring and any aromatic aldehyde used to form a Schiff base with the hydrazide are crucial for determining the potency and spectrum of activity.[3]
Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for quantifying antimicrobial activity.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin, Chloramphenicol) should be run in parallel.[9][11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Derivative Type | Target Organism | Reported Activity (MIC) | Reference |
| Pyrazole-thiadiazine | S. aureus | 16 µg/L | [2] |
| Hydrazone derivative | S. aureus | 62.5-125 µg/mL | [11] |
| Hydrazone derivative | Fungi | 2.9–7.8 µg/mL | [11] |
Anticancer Activity
The anticancer potential of pyrazole carbohydrazides is a significant area of research.[12] Derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (K562).[3][12][13]
Mechanistic Insights:
-
Apoptosis Induction: A primary mechanism involves the induction of programmed cell death (apoptosis). Studies have shown that these compounds can trigger apoptotic pathways, leading to the selective killing of cancer cells.[1][3]
-
Enzyme Inhibition: Some derivatives act as inhibitors of key kinases involved in cell proliferation and survival signaling pathways.
-
Structure-Activity Relationship (SAR): The presence of specific groups, such as a methyl group on the pyrazole ring and the hydrazide function, has been identified as important for cytotoxicity against certain cell lines.[13] Lipophilic and electron-withdrawing substituents on associated phenyl rings can also enhance activity.[12]
Protocol 3.2.1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Derivative Class | Cell Line | Activity (IC₅₀) | Key Finding | Reference |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Varies | Induces apoptosis; activity correlates with logP values. | [1] |
| Pyrazole carbohydrazide | K562 (Leukemia) | High pIC₅₀ | Methyl group on pyrazole ring and hydrazide moiety are key. | [13] |
| Pyrazole carbohydrazide | ACHN (Kidney) | High pIC₅₀ | Hydrazine group linked to ketone is important. | [13] |
Anti-inflammatory and Analgesic Activity
Given the history of pyrazole-based NSAIDs, it is logical to explore this scaffold for anti-inflammatory and analgesic properties.[1][14] Studies have shown that pyrazole carbohydrazide derivatives can exhibit significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema assay.[3] They have also demonstrated both central and peripheral analgesic (antinociceptive) activity.[15]
Mechanistic Rationale: The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. The structural features of the pyrazole ring are well-suited for fitting into the active site of COX enzymes.
Protocol 3.3.1: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Grouping: Use groups of rats or mice, including a control group, a standard drug group (e.g., Diclofenac, Indomethacin), and test groups for different doses of the pyrazole compound.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold is a pharmacologically "privileged" structure with demonstrated potential across multiple therapeutic areas. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for lead discovery and optimization campaigns.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand their mode of action in cancer or microbial cells.
-
Systematic SAR Studies: Performing comprehensive structure-activity relationship studies to design next-generation analogs with improved potency, selectivity, and drug-like properties.
-
In Vivo Efficacy and Toxicology: Advancing lead compounds into more complex in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Activities: The scaffold's potential in treating parasitic diseases (leishmanicidal), tuberculosis, and neurological disorders remains an area ripe for further investigation.[3][5][16]
This guide has outlined the foundational science and key methodologies for exploring the biological activities of this compound derivatives. With a systematic and mechanistically informed approach, this chemical class holds significant promise for the development of novel therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. orientjchem.org [orientjchem.org]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencescholar.us [sciencescholar.us]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of 1-methyl-1H-pyrazole-4-carbohydrazide in the Synthesis of Bioactive Heterocycles
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus is a well-established privileged scaffold, present in a multitude of approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A particularly valuable synthetic intermediate derived from this core is 1-methyl-1H-pyrazole-4-carbohydrazide . This compound serves as a versatile building block for the construction of more complex heterocyclic systems, primarily through the reactivity of its carbohydrazide moiety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the synthesis of N'-arylhydrazones and 1,3,4-oxadiazoles, classes of compounds with significant therapeutic potential.
The carbohydrazide functional group, -CONHNH₂, is a cornerstone in heterocyclic synthesis. It can act as a binucleophile, enabling the formation of various five- and six-membered rings. This reactivity, coupled with the inherent biological relevance of the 1-methyl-pyrazole core, makes this compound a molecule of high strategic importance in the synthesis of novel chemical entities for high-throughput screening and lead optimization.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the hydrazinolysis of the corresponding ester, ethyl 1-methyl-1H-pyrazole-4-carboxylate. While the direct conversion of some substituted pyrazole esters to their corresponding hydrazides has been reported as challenging, for the 5-unsubstituted analogue, this reaction proceeds smoothly under reflux in an alcoholic solvent.[1]
The reaction mechanism involves a nucleophilic acyl substitution, where the lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the desired carbohydrazide. The use of an excess of hydrazine hydrate is common to drive the reaction to completion.
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol (10 mL per gram of ester), add hydrazine hydrate (2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a white solid.
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.38 (s, 1H, -CONH-), 7.95 (s, 1H, pyrazole-H), 7.65 (s, 1H, pyrazole-H), 4.30 (s, 2H, -NH₂), 3.80 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 162.0 (C=O), 138.0 (pyrazole-C), 130.0 (pyrazole-C), 115.0 (pyrazole-C), 39.0 (-CH₃) |
| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretching), 1640 (C=O stretching, Amide I), 1550 (N-H bending, Amide II) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₅H₉N₄O: 141.0776; found: 141.0778 |
Application I: Synthesis of N'-Arylhydrazones (Schiff Bases)
A primary application of this compound is its condensation with various aldehydes to form N'-arylhydrazones, also known as Schiff bases. This reaction is typically catalyzed by a few drops of a protic acid, such as acetic acid, in an alcoholic solvent. The hydrazone products are often crystalline solids and are valuable intermediates in their own right, exhibiting a range of biological activities.[2][3]
The mechanism involves the initial nucleophilic attack of the terminal amino group of the carbohydrazide onto the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the carbon-nitrogen double bond of the hydrazone.
Caption: General scheme for N'-arylhydrazone synthesis.
Protocol 2: General Procedure for the Synthesis of N'-Aryl-1-methyl-1H-pyrazole-4-carbohydrazides
This protocol provides a general method for the synthesis of N'-arylhydrazones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (15 mL per gram).
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure N'-arylhydrazone.
Representative Data for Synthesized N'-Arylhydrazones:
| R-group on Aldehyde | Product Name | Yield (%) | m.p. (°C) |
| H | N'-benzylidene-1-methyl-1H-pyrazole-4-carbohydrazide | 92 | 210-212 |
| 4-Cl | N'-(4-chlorobenzylidene)-1-methyl-1H-pyrazole-4-carbohydrazide | 95 | 235-237 |
| 4-OCH₃ | N'-(4-methoxybenzylidene)-1-methyl-1H-pyrazole-4-carbohydrazide | 93 | 221-223 |
Application II: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The N'-arylhydrazones derived from this compound are excellent precursors for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. This transformation is an oxidative cyclization reaction that can be achieved using a variety of oxidizing agents. A common and effective method involves the use of phosphorus oxychloride (POCl₃), which also acts as a dehydrating agent.[4]
The mechanism is thought to proceed through the formation of a Vilsmeier-Haack type reagent from POCl₃ and DMF (if used as solvent), which activates the amide oxygen of the hydrazone. This is followed by an intramolecular nucleophilic attack from the imine nitrogen, leading to cyclization. Subsequent elimination steps result in the formation of the aromatic 1,3,4-oxadiazole ring.
Caption: Oxidative cyclization to form 1,3,4-oxadiazoles.
Protocol 3: General Procedure for the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-5-aryl-1,3,4-oxadiazoles
This protocol describes the cyclization of N'-arylhydrazones to their corresponding 1,3,4-oxadiazoles using phosphorus oxychloride.
Materials:
-
N'-Aryl-1-methyl-1H-pyrazole-4-carbohydrazide (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend the N'-aryl-1-methyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed slowly and cautiously as the reaction of POCl₃ with water is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-(1-methyl-1H-pyrazol-4-yl)-5-aryl-1,3,4-oxadiazole.
Representative Data for Synthesized 1,3,4-Oxadiazoles:
| R-group on Aryl Moiety | Product Name | Yield (%) | m.p. (°C) |
| H | 2-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole | 85 | 165-167 |
| 4-Cl | 2-(4-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 88 | 198-200 |
| 4-OCH₃ | 2-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 82 | 178-180 |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from the corresponding ethyl ester allows for its ready availability in the laboratory. The protocols detailed in this application note demonstrate its utility in the efficient construction of N'-arylhydrazones and 2,5-disubstituted-1,3,4-oxadiazoles, two classes of heterocyclic compounds of significant interest in medicinal chemistry. The robustness of these reactions, coupled with the potential for diversification by varying the aldehyde component, provides a powerful platform for the generation of compound libraries for biological screening. The insights into the reaction mechanisms and detailed experimental procedures provided herein are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 1-Methyl-1H-pyrazole-4-carbohydrazide
Introduction: The Significance of Pyrazole-Based Schiff Bases
The fusion of the pyrazole nucleus with the azomethine (–C=N–) linkage of Schiff bases has created a class of compounds with significant interest in medicinal and coordination chemistry. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties[1][2]. Hydrazones, a subset of Schiff bases formed from hydrazides, are particularly noted for their diverse biological functions and their ability to act as versatile ligands for metal complexation[3][4].
Specifically, Schiff bases derived from 1-methyl-1H-pyrazole-4-carbohydrazide are promising candidates for drug development. The pyrazole ring provides a stable aromatic core, while the carbohydrazide moiety offers a reactive site for condensation with various aldehydes and ketones. This modular synthesis allows for the creation of a diverse library of compounds where the terminal aromatic or heterocyclic group can be systematically varied to modulate biological activity. These compounds have shown potential as antimicrobial agents, tackling the growing challenge of drug-resistant bacteria[5][6].
This document provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases (more accurately, N-acylhydrazones) starting from this compound. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Principle of the Reaction
The synthesis is a classic acid-catalyzed condensation reaction. The nucleophilic nitrogen atom of the terminal amino group (-NH₂) in this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone, often referred to as a Schiff base.
The use of a catalytic amount of acid, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.
General Reaction Scheme
The overall synthetic pathway is illustrated below. The 'R' group on the aldehyde can be varied to produce a library of different Schiff base derivatives.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of a representative Schiff base from this compound and a substituted aromatic aldehyde.
Materials and Reagents
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.40 g, 10 mmol) in absolute ethanol (30-40 mL). Gentle warming may be required to achieve complete dissolution.
-
Scientist's Note: Ethanol is an excellent solvent choice as it effectively dissolves both the polar hydrazide and the typically less polar aromatic aldehydes, creating a homogeneous reaction medium. Its boiling point (78 °C) is ideal for reflux conditions.
-
-
Aldehyde Addition: To this stirred solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).
-
Scientist's Note: Using equimolar amounts ensures efficient conversion. A slight excess of the aldehyde can be used but may complicate purification.
-
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Scientist's Note: The acid acts as a catalyst to accelerate the dehydration step. Only a catalytic amount is needed; excess acid can lead to side reactions or make product isolation more difficult.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-6 hours[7][8].
-
Scientist's Note: The reaction progress should be monitored. Place a small spot of the initial reaction mixture on a TLC plate and then spot the reaction mixture every hour. The appearance of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is proceeding. A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
-
Product Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution as a solid.
-
Scientist's Note: If no precipitate forms upon cooling, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by pouring the reaction mixture into a beaker of cold water with stirring.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Purification
Recrystallization is the most common method for purifying the solid product.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/DMF).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Characterization Techniques
The following techniques are standard for validating the synthesis of pyrazole Schiff bases.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp and distinct melting point range indicates a pure compound. |
| FT-IR Spectroscopy | Functional group identification | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3200 cm⁻¹). Appearance of a strong azomethine (C=N) stretch band around 1600-1635 cm⁻¹[7][9]. The amide C=O stretch from the hydrazide backbone remains (~1650 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural confirmation | Disappearance of the aldehyde proton signal (-CHO) around δ 9-10 ppm. Appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.5-10.0 ppm[8][10][11]. The amide N-H proton often appears as a broad singlet at δ > 11 ppm. The methyl group on the pyrazole ring will appear as a singlet around δ 3.8-4.0 ppm. |
| Mass Spectrometry | Molecular weight confirmation | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base. |
Experimental Workflow Diagram
The entire process, from synthesis to final characterization, is summarized in the workflow below.
Caption: Workflow for the synthesis and analysis of pyrazole Schiff bases.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of Schiff bases from this compound. The methodology is straightforward, utilizing standard laboratory techniques and reagents. The detailed characterization steps are crucial for ensuring the structural integrity and purity of the final compounds, which serve as valuable scaffolds for further investigation in medicinal chemistry and drug discovery. The versatility of this synthesis allows for the creation of a wide array of derivatives with potentially diverse biological activities[1][6].
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.co [scielo.org.co]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of 1-Methyl-1H-pyrazole-4-carbohydrazide in Modern Agrochemical Discovery
Introduction: A Versatile Scaffold for Crop Protection
In the continuous effort to safeguard global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a critical scaffold in the design of modern pesticides due to its diverse biological activities.[1][2] Within this chemical class, 1-methyl-1H-pyrazole-4-carbohydrazide stands out as a key intermediate, a versatile building block for synthesizing a range of potent agrochemicals, particularly fungicides.[3][4][5] Its unique structural features allow for the creation of derivatives with high efficacy and specific modes of action, addressing the ever-present challenge of pest and pathogen resistance.[1]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed application notes, step-by-step protocols for synthesis and biological evaluation, and an elucidation of the underlying mechanisms of action.
Core Application: Pyrazole Carboxamide Fungicides - Succinate Dehydrogenase Inhibitors (SDHIs)
The most significant application of the this compound scaffold is in the synthesis of pyrazole carboxamide fungicides.[1][6] This class of fungicides has seen remarkable success in the agrochemical market, with numerous commercialized products used to control a broad spectrum of plant pathogenic fungi.[2] These compounds are renowned for their potent and specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme.[7]
Mechanism of Action: Disrupting the Fungal Powerhouse
Succinate dehydrogenase, also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental processes for cellular energy (ATP) production.[7]
Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme.[7] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, effectively halting the electron transport chain. The consequences for the fungal cell are catastrophic:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[7]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress and damaging vital cellular components.[7]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[7]
This targeted attack on a vital metabolic chokepoint leads to the cessation of fungal growth and, ultimately, cell death. The high specificity of these fungicides for the fungal SDH enzyme over its mammalian counterpart contributes to their favorable toxicological profiles.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
protocol for enzyme inhibition assay using 1-methyl-1H-pyrazole-4-carbohydrazide
Application Note & Protocol
A General Framework for Characterizing Enzyme Inhibition by 1-methyl-1H-pyrazole-4-carbohydrazide
Abstract
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the inhibition of various key enzymes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for an enzyme inhibition assay using This compound . Recognizing that this compound may be screened against numerous potential targets, this guide is designed as an adaptable framework. It emphasizes the foundational principles of assay development, from initial optimization and determination of inhibitor potency (IC₅₀) to in-depth mechanism of action (MoA) studies. By explaining the causality behind experimental choices and embedding self-validating controls, this protocol ensures the generation of accurate, reliable, and reproducible data.
Compound Profile: this compound
A thorough understanding of the inhibitor's properties is the first step in any successful screening campaign.
Chemical Properties and Structure
Solubility and Stock Solution Preparation
The carbohydrazide moiety suggests potential solubility in aqueous buffers but complete solubility is not guaranteed. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Recommendation: Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Procedure:
-
Accurately weigh the required amount of this compound. For example, for 10 mL of a 10 mM stock, weigh 14.01 mg.
-
Add the compound to a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Causality: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the assay well (typically ≤1%), which minimizes potential solvent-induced artifacts on enzyme activity.
Safety and Handling
While specific toxicological data for this exact compound is limited, related pyrazole and carbohydrazide compounds warrant careful handling.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile).[4][7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[7][8]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[6][9]
Principles of the Enzyme Inhibition Assay
The objective of an enzyme inhibition assay is to quantify how a compound affects the rate of an enzyme-catalyzed reaction. This is achieved by comparing the reaction rate in the presence and absence of the inhibitor.[10]
The fundamental process is: Enzyme (E) + Substrate (S) ⇌ Enzyme-Substrate Complex (ES) → Enzyme (E) + Product (P)
An inhibitor (I) can interfere with this process through various mechanisms, which this protocol aims to elucidate.
Caption: Basic principle of enzyme action and competitive inhibition.
Assay Development and Optimization: The Self-Validating System
Before testing the inhibitor, the enzymatic reaction itself must be characterized and optimized. This ensures that any observed changes in rate are due to the inhibitor and not suboptimal assay conditions.[11]
Initial Parameter Optimization
-
Buffer & pH: The buffer system should maintain a stable pH at which the target enzyme exhibits optimal activity. Start with a common buffer like Tris or HEPES at a physiological pH (e.g., 7.4) and test a range if necessary.
-
Enzyme Titration: To ensure the reaction operates under initial velocity conditions, the enzyme concentration must be optimized. The goal is to find a concentration that yields a robust signal well above background but consumes only a small fraction (typically <10%) of the substrate during the measurement period.[11][12]
-
Substrate Concentration (Kₘ Determination): The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. For initial IC₅₀ screening, using a substrate concentration at or near its Kₘ value is crucial, as it provides good sensitivity for various types of inhibitors, especially competitive ones.[13]
Workflow for Assay Development
Caption: A logical workflow for robust enzyme assay development.
Step-by-Step Experimental Protocols
These protocols assume a 96-well microplate format and a spectrophotometer or plate reader for detection.
Protocol 4.1: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay Buffer (pre-optimized)
-
This compound (10 mM stock in DMSO)
-
DMSO (100%)
-
96-well clear, flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution of this compound. A common scheme is a 10-point, 3-fold serial dilution starting from 100 µM down to the nM range. Ensure the DMSO concentration is constant in all dilutions.
-
Plate Layout: Design the plate to include all controls. (See table below).
-
Add Reagents:
-
To all wells, add the appropriate volume of Assay Buffer.
-
Add 1 µL of the corresponding inhibitor dilution (or DMSO for controls) to each well.
-
Add the enzyme solution to all wells except the 'No Enzyme' blanks.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 10-15 minutes at the desired temperature (e.g., 25°C or 37°C).[10] This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in the microplate reader and measure the product formation (e.g., absorbance change) over time in kinetic mode. The rate of reaction is the slope of the linear portion of the progress curve.[10]
Table 1: Example 96-Well Plate Layout for IC₅₀ Determination
| Well(s) | Component 1 (Buffer) | Component 2 (Inhibitor/DMSO) | Component 3 (Enzyme) | Component 4 (Substrate) | Purpose |
| A1-A3 | 89 µL | 1 µL DMSO | 10 µL | 0 µL | No Substrate Control |
| B1-B3 | 89 µL | 1 µL DMSO | 0 µL | 10 µL | No Enzyme Control |
| C1-C3 | 79 µL | 1 µL DMSO | 10 µL | 10 µL | 100% Activity (Max) |
| D1-D3 | 79 µL | 1 µL Inhibitor [C1] | 10 µL | 10 µL | Test Concentration 1 |
| E1-E3 | 79 µL | 1 µL Inhibitor [C2] | 10 µL | 10 µL | Test Concentration 2 |
| ... | ... | ... | ... | ... | ... |
| H10-H12 | 79 µL | 1 µL Inhibitor [C10] | 10 µL | 10 µL | Test Concentration 10 |
Note: Volumes are illustrative and must be optimized for the specific assay.
Protocol 4.2: Mechanism of Action (MoA) Studies
This experiment distinguishes between different types of reversible inhibition by measuring reaction rates at multiple substrate and inhibitor concentrations.[11]
Procedure:
-
Select 4-5 concentrations of this compound based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Select at least 5-6 concentrations of the substrate, spanning a range from 0.5x Kₘ to at least 5x Kₘ.[11]
-
Set up a matrix of reactions in a 96-well plate where each inhibitor concentration is tested against each substrate concentration.
-
Follow the same addition and measurement steps as in the IC₅₀ protocol.
-
Determine the initial reaction velocity for each condition.
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO only). % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.
MoA Determination
The most common method for visualizing MoA data is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
Caption: Decision workflow for determining the mechanism of inhibition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Temperature gradients across the plate. | Use calibrated multichannel pipettes; Ensure thorough but gentle mixing; Allow plate to equilibrate to temperature before starting the reaction. |
| Compound Precipitation | Inhibitor solubility limit exceeded in the final assay buffer. | Check the final concentration against known solubility data; Decrease the highest concentration tested; Increase the final DMSO percentage slightly (up to 2-5%), ensuring it doesn't affect the enzyme. |
| Assay Signal Drifts or is Unstable | Substrate or cofactor instability; Enzyme instability at assay temperature. | Prepare reagents fresh daily[10]; Run a control with enzyme in buffer over time to check for stability. |
| No Inhibition Observed | Compound is not an inhibitor of the target; Incorrect compound concentration; Degraded compound. | Verify compound identity and purity (e.g., via LC-MS); Test a known control inhibitor for the target enzyme to validate the assay setup.[11] |
Conclusion
This application note provides a detailed and adaptable framework for the characterization of this compound as an enzyme inhibitor. By following a structured approach of assay optimization, robust control implementation, and systematic data analysis, researchers can confidently determine the inhibitory potency and mechanism of action of this compound against their enzyme of interest. This foundational work is critical for advancing the compound through the drug discovery pipeline.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 170020-91-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. capotchem.com [capotchem.com]
- 5. 1H-pyrazole-4-carbohydrazide | C4H6N4O | CID 13031723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Workflow for Developing Novel Anticancer Agents from 1-methyl-1H-pyrazole-4-carbohydrazide
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives have been extensively developed as potent and selective anticancer agents, targeting a variety of mechanisms crucial for tumor growth and survival, such as protein kinases, tubulin polymerization, and apoptosis induction.[1][3][4] The 1-methyl-1H-pyrazole-4-carbohydrazide moiety, in particular, serves as a versatile and synthetically accessible starting point for generating large libraries of novel chemical entities.[5][6][7] The carbohydrazide group (-CONHNH₂) is a reactive handle, perfectly suited for condensation reactions to form stable hydrazone linkages, allowing for the systematic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[8]
This guide provides a comprehensive, field-proven workflow for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from this compound. We will detail the necessary protocols from chemical synthesis and initial cytotoxicity screening to the elucidation of the mechanism of action, empowering researchers to efficiently identify and characterize promising new therapeutic candidates.
Overall Developmental Workflow
The process of discovering a novel anticancer agent from a core scaffold is a multi-step, logical progression. Each stage serves as a critical filter to advance only the most promising compounds. This guide is structured to mirror this discovery pipeline.
Caption: High-level workflow for anticancer drug discovery.
Synthesis of a Novel Pyrazole Hydrazone Library
Expertise & Experience: The Rationale Behind Hydrazones
The first step is to create chemical diversity from the starting scaffold. The carbohydrazide functional group is an excellent chemical handle for this purpose. Its condensation with a wide variety of commercially available or custom-synthesized aldehydes and ketones is a robust, high-yielding reaction that generates a Schiff base known as a hydrazone. This strategy is powerful for two key reasons:
-
Structural Diversity: By varying the aldehyde or ketone, we can rapidly introduce a vast array of substituents (aryl, heteroaryl, aliphatic, etc.). This allows for a systematic exploration of how different chemical features impact biological activity, which is the foundation of Structure-Activity Relationship (SAR) studies.[4]
-
Pharmacophoric Importance: The resulting N-acylhydrazone moiety (-CONH-N=CH-) is a known pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets, often enhancing the potency and selectivity of the parent molecule.[8]
Caption: General synthesis of pyrazole hydrazone derivatives.
Protocol 1.1: General Procedure for the Synthesis of N'-(Arylmethylene)-1-methyl-1H-pyrazole-4-carbohydrazide Derivatives
This protocol describes a standard, reliable method for synthesizing a library of pyrazole hydrazones.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the desired substituted aldehyde (1.0-1.1 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product will often precipitate out of the solution upon cooling. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration, washing with cold ethanol or a mixture of ethanol/water to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) if necessary.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR) to confirm its structure and purity.
In Vitro Anticancer Activity Screening
Expertise & Experience: Why Start with the MTT Assay?
Once a library of compounds is synthesized, a rapid, reliable, and cost-effective method is needed to screen for general cytotoxic activity.[2] The MTT assay is the industry standard for this initial screening phase.[9] It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Live cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells. A potent anticancer compound will reduce cell viability, leading to a decreased formazan signal. This assay allows us to quickly determine the half-maximal inhibitory concentration (IC₅₀) — the concentration of a drug that is required for 50% inhibition of cell viability — which is a key measure of a compound's potency.[10][11]
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2.1: MTT Assay for Cytotoxicity Screening and IC₅₀ Determination
This protocol is designed for adherent cancer cells cultured in 96-well plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS), store protected from light[12]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazole compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO used for the compounds, typically <0.5%) and a "blank" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[10][12] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[10][13]
-
Data Presentation:
| Compound ID | R-Group (from aldehyde) | IC₅₀ (µM) on MCF-7 Cells |
| PYR-H | -H | > 100 |
| PYR-Cl | -4-chlorophenyl | 15.2 |
| PYR-OMe | -4-methoxyphenyl | 28.5 |
| PYR-NO2 | -4-nitrophenyl | 8.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Elucidation of Mechanism of Action (MoA)
Identifying a compound with a low IC₅₀ value is only the beginning. The critical next step is to understand how it kills cancer cells. Two of the most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1][3]
Apoptosis Detection via Annexin V/PI Staining
Expertise & Experience: Distinguishing Apoptosis from Necrosis
Apoptosis is a highly regulated, "clean" form of cell suicide, whereas necrosis is a messy, inflammatory cell death. It is crucial to distinguish between them. In healthy cells, a phospholipid called phosphatidylserine (PS) is kept on the inner leaflet of the plasma membrane.[14] A key early event in apoptosis is the "flipping" of PS to the outer leaflet.[15][16]
The Annexin V/PI assay leverages this phenomenon. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC).[15] Propidium Iodide (PI) is a fluorescent dye that stains DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15][16] By using both stains and analyzing with flow cytometry, we can differentiate four cell populations:
-
Viable Cells: Annexin V- / PI- (No staining)
-
Early Apoptotic Cells: Annexin V+ / PI- (Green fluorescence only)
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+ (Green and Red fluorescence)
-
Necrotic Cells (primary): Annexin V- / PI+ (Red fluorescence only)
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Protocol 3.1.1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cells treated with lead pyrazole compound (at its IC₅₀ and 2x IC₅₀) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[17]
-
Cold PBS.
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Treat cells for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells (to include apoptotic bodies).
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide solution to the cell suspension.[16][17][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16][17]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Excite at 488 nm and measure FITC emission (e.g., FL1 channel, ~530 nm) and PI emission (e.g., FL2 or FL3 channel, >575 nm).[16]
Cell Cycle Analysis via Propidium Iodide Staining
Expertise & Experience: Why PI Staining Reveals Cell Cycle Arrest
Many anticancer drugs function by disrupting the highly orchestrated process of cell division, causing cells to arrest at specific checkpoints (G1, S, or G2/M phase).[3] We can detect this arrest using flow cytometry. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. This means the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively replicating their DNA, so they have between 2N and 4N DNA content.
-
Cells in the G2 and M phases have completed DNA replication and thus have double the normal amount (4N) of DNA.
By staining a population of cells and measuring their fluorescence, we can generate a histogram that shows the percentage of cells in each phase. A successful drug might cause a significant accumulation of cells in the G2/M phase, for example, indicating it interferes with mitosis.[19]
Caption: Representative cell cycle histogram from PI staining.
Protocol 3.2.1: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Cells treated with lead pyrazole compound and vehicle control.
-
Cold 70% Ethanol.
-
PBS.
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS).[20]
-
RNase A Solution (e.g., 100 µg/mL in PBS).[20]
Procedure:
-
Cell Harvesting: Harvest cells after treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[19][20]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) to pellet them. Discard the ethanol and wash the cells twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 15-30 minutes at room temperature. Rationale: PI also binds to double-stranded RNA, so this step is crucial to degrade RNA and ensure that the PI signal comes only from DNA.
-
PI Staining: Add 400 µL of PI staining solution to the cells.[20]
-
Incubation: Incubate for at least 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale. Use pulse-width vs. pulse-area plots to gate out cell doublets and aggregates to ensure accurate analysis of single cells.
Summary and Future Directions
This guide outlines a robust and logical workflow for the discovery and initial characterization of novel anticancer agents derived from this compound. By following the detailed protocols for synthesis, cytotoxicity screening, and mechanism of action studies, researchers can efficiently generate a library of diverse compounds, identify potent hits, and gain critical insights into their biological activity. Lead compounds identified through this workflow, which demonstrate significant cytotoxicity and induce apoptosis or cell cycle arrest, become strong candidates for further preclinical development, including SAR optimization, target identification, and in vivo efficacy studies in animal models.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Antimicrobial Screening of 1-Methyl-1H-pyrazole-4-carbohydrazide Derivatives
Introduction: The Rationale for Pyrazole Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The 1-methyl-1H-pyrazole-4-carbohydrazide core, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity. This guide provides a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial properties of novel this compound derivatives, intended for researchers, scientists, and drug development professionals.
The central hypothesis underpinning this work is that modifications to the carbohydrazide moiety of the 1-methyl-1H-pyrazole scaffold can lead to the discovery of compounds with significant antimicrobial activity. The carbohydrazide group provides a key site for derivatization, enabling the introduction of various substituents that can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell penetration and target interaction.
PART 1: Synthesis of this compound Derivatives
A fundamental prerequisite for antimicrobial screening is the efficient and reliable synthesis of the target compounds. While various synthetic routes to pyrazole derivatives exist, a common and effective method for the preparation of this compound involves the reaction of the corresponding pyrazole-4-carboxylate ester with hydrazine hydrate.[4]
General Synthetic Protocol: From Ester to Hydrazide
This protocol outlines a general procedure for the synthesis of this compound from ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.
Caption: General synthetic scheme for this compound.
PART 2: Antimicrobial Susceptibility Testing
Once the derivative compounds are synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The two most widely accepted methods for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents are the broth microdilution and the Kirby-Bauer disk diffusion assays.[5][6] These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Microplate reader or spectrophotometer
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick 3-5 colonies and suspend them in sterile saline or broth.[4] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Compound Dilution Series: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well microtiter plate.[4] The concentration range should be selected to encompass the expected MIC values.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[4]
-
Controls: Include positive controls (wells with inoculum but no compound) and negative controls (wells with broth only) on each plate. A standard antibiotic should also be tested as a procedural control and for comparison.
-
Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.[9][10]
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the sensitivity of a microorganism to an antimicrobial agent.[5][11] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the microorganism.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks
-
Test compounds
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12] This creates a "lawn" of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate.[11] Ensure the disks are placed firmly on the agar to allow for proper diffusion.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[11]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. The size of the zone is proportional to the sensitivity of the microorganism to the compound.
PART 3: Data Interpretation and Presentation
Interpreting MIC Values
The MIC value is a critical parameter in antimicrobial drug discovery.[9] A lower MIC value indicates higher potency.[10] However, it is important to note that MIC values for different compounds cannot be directly compared without considering their respective breakpoints, which are established by regulatory bodies like the CLSI.[9][10] For novel compounds, breakpoints are not available, so MIC values are typically compared to those of standard antibiotics.
Table 1: Example Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Pyrazole-Hydrazone 1 | 1.9 - 3.9 | 1.0 (vs. E. coli 1924) | - | [13] |
| Pyrazole-Thiazole 1 | 4.0 | 16.0 | - | [13] |
| Pyrazole Carbodithioate 1 | 0.5 - 1.0 | - | - | [14] |
| Pyrazole-Schiff base 5a | 0.25 | 0.25 | 0.50 | |
| 3,5-Pyrazole compound 3a | 0.125 | 0.062 | - | |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.015 - 0.12 | - | Standard |
| Fluconazole (Control) | - | - | 0.25 - 2.0 | Standard |
PART 4: Cytotoxicity Assessment
A crucial aspect of developing new antimicrobial agents is to ensure they are selectively toxic to microbial cells and exhibit minimal toxicity to host cells. Therefore, in vitro cytotoxicity testing against mammalian cell lines is an essential step.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Caption: Cytotoxicity testing workflow.
Table 2: Example Cytotoxicity of Pyrazole Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 5 | HepG2 | 13.14 | [5] |
| Pyrazole Derivative 5 | MCF-7 | 8.03 | [5] |
| Pyrazole Derivative 3f | MDA-MB-468 | 14.97 (24h) | [2] |
| Pyrazole Derivative 3f | AGO1522 (normal) | 28.74 (24h) | [2] |
| TOSIND | MDA-MB-231 | 17.7 (72h) | [9] |
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the synthesis and antimicrobial evaluation of this compound derivatives. By systematically applying these methodologies, researchers can effectively screen novel compounds, identify promising leads, and contribute to the urgent need for new antimicrobial agents. Future work should focus on elucidating the mechanism of action of the most potent derivatives and optimizing their pharmacological properties through further chemical modifications. The ultimate goal is to develop novel pyrazole-based therapeutics that can combat the growing threat of drug-resistant infections.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-methyl-1H-pyrazole-4-carbohydrazide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Emergence of Pyrazole-Carbohydrazides in Advanced Materials
In the dynamic field of material science, the quest for novel organic ligands that can form robust and functional materials is perpetual. 1-methyl-1H-pyrazole-4-carbohydrazide emerges as a molecule of significant interest. Its structural rigidity, courtesy of the pyrazole ring, combined with the versatile coordination capabilities of the carbohydrazide moiety, makes it an exceptional building block for a new generation of functional materials. This document serves as a comprehensive guide to the application of this compound in the synthesis of advanced materials, with a particular focus on coordination polymers and metal-organic frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline the characterization techniques essential for validating the synthesized materials.
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a stable and predictable scaffold. The carbohydrazide functional group (-CONHNH2) offers multiple coordination sites (the carbonyl oxygen and the terminal amino nitrogen), enabling the formation of diverse and intricate coordination networks with various metal ions.[1] This unique combination of a stable aromatic core and a flexible coordinating arm allows for the rational design of materials with tailored properties, including porosity, catalytic activity, and luminescence.
Core Principles: The Role of this compound as a Ligand
This compound can act as a versatile ligand, participating in the formation of coordination complexes through several binding modes. The specific coordination is influenced by factors such as the choice of metal ion, the solvent system, and the reaction temperature.
DOT Diagram: Coordination Modes of this compound
Caption: Possible coordination modes of this compound with metal ions.
The ability to switch between these coordination modes is a key factor in the formation of diverse material architectures, from discrete molecular complexes to one-, two-, or three-dimensional coordination polymers.
Application Focus: Synthesis of a Luminescent Coordination Polymer
This section provides a detailed protocol for the synthesis of a luminescent coordination polymer using this compound and zinc(II) nitrate. Zinc(II) is chosen for its d¹⁰ electronic configuration, which prevents quenching of ligand-based luminescence, making it an ideal candidate for the synthesis of luminescent materials.
Rationale for Experimental Choices
-
Ligand: this compound is selected for its potential to form a stable coordination network and its inherent fluorescence properties, which can be enhanced upon coordination to a metal center.
-
Metal Salt: Zinc(II) nitrate hexahydrate is used as the metal source. The nitrate anion is a weakly coordinating counter-ion, which is less likely to interfere with the formation of the desired coordination polymer.
-
Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol is employed. DMF is a high-boiling point solvent that can facilitate the dissolution of the reactants and promote crystal growth at elevated temperatures. Ethanol is used to aid in the dissolution of the ligand.
-
Reaction Conditions: A solvothermal method is chosen. This technique, carried out in a sealed vessel at a temperature above the boiling point of the solvent, often leads to the formation of high-quality crystalline products that are not accessible under ambient conditions.[1]
Detailed Experimental Protocol
Protocol: Synthesis of a Zn(II) Coordination Polymer with this compound
Materials:
-
This compound (C₅H₈N₄O)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Oven
-
Vacuum filtration apparatus
-
Analytical balance
Procedure:
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.070 g (0.5 mmol) of this compound in 5 mL of ethanol with gentle warming and stirring.
-
In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc(II) nitrate hexahydrate in 5 mL of N,N-dimethylformamide.
-
-
Reaction Mixture Assembly:
-
Slowly add the zinc(II) nitrate solution to the ligand solution with continuous stirring.
-
A clear solution should be obtained. If any precipitate forms, continue stirring until it redissolves.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly. For higher temperatures, transfer the solution to a 23 mL Teflon-lined stainless steel autoclave and seal it.
-
Place the sealed vessel in a preheated oven at 100 °C for 48 hours.
-
After the reaction is complete, allow the vessel to cool slowly to room temperature over a period of 24 hours.
-
-
Product Isolation and Purification:
-
Colorless, block-like crystals should be visible at the bottom of the vessel.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Collect the crystals by vacuum filtration and air-dry.
-
DOT Diagram: Experimental Workflow for Coordination Polymer Synthesis
Caption: Step-by-step workflow for the synthesis of a coordination polymer.
Material Characterization: A Self-Validating System
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized material. The following techniques provide a comprehensive analysis.
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall crystal structure. | A well-defined crystal structure confirming the coordination of the this compound ligand to the Zn(II) centers and the dimensionality of the resulting network. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data. | A sharp, well-defined diffraction pattern that matches the simulated pattern, indicating a pure, crystalline product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the ligand and the coordination polymer and to confirm the coordination of the ligand to the metal center. | A shift in the vibrational frequencies of the C=O and N-H bands of the carbohydrazide moiety upon coordination to the Zn(II) ion. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and to identify the temperature at which it decomposes. | A TGA curve showing the temperature at which coordinated solvent molecules (if any) are lost, followed by the decomposition of the organic ligand at higher temperatures. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the synthesized material, including the excitation and emission wavelengths. | An emission spectrum showing enhanced fluorescence compared to the free ligand, indicating that the coordination polymer is a promising luminescent material. |
Potential Applications and Future Directions
The coordination polymer synthesized in this protocol, as well as other materials derived from this compound, hold promise for a variety of applications:
-
Luminescent Sensing: The fluorescence of these materials may be quenched or enhanced in the presence of specific analytes, making them suitable for the development of chemical sensors.
-
Catalysis: The metal centers within the coordination polymer can act as Lewis acid sites, potentially catalyzing organic reactions. The porous nature of some of these materials could also lead to shape-selective catalysis.[2]
-
Drug Delivery: While not directly addressed in this protocol, the biocompatibility of zinc and the potential for creating porous structures could be explored for controlled drug release applications.
Future research should focus on exploring the synthesis of a wider range of materials by varying the metal ions, solvent systems, and reaction conditions. Investigating the gas sorption properties of porous materials derived from this ligand is another promising avenue.
Conclusion
This compound is a highly promising ligand for the construction of novel functional materials. Its unique structural and electronic properties allow for the synthesis of coordination polymers and MOFs with diverse architectures and interesting properties. The detailed protocol and characterization methods provided in these application notes offer a solid foundation for researchers to explore the potential of this versatile building block in the exciting field of material science.
References
Synthesis of Transition Metal Complexes with 1-Methyl-1H-pyrazole-4-carbohydrazide: An Application Note and Protocol Guide
This guide provides a comprehensive experimental framework for the synthesis and characterization of novel transition metal complexes incorporating the versatile chelating ligand, 1-methyl-1H-pyrazole-4-carbohydrazide. Designed for researchers in coordination chemistry, medicinal chemistry, and materials science, this document details robust protocols, explains the scientific rationale behind methodological choices, and outlines key characterization techniques to ensure the successful synthesis and validation of these promising compounds.
Introduction: The Significance of Pyrazole-Carbohydrazide Ligands
Pyrazole-based ligands are cornerstones in coordination chemistry, prized for their diverse coordination modes and the stability they impart to metal complexes. The incorporation of a carbohydrazide moiety at the 4-position of the 1-methyl-1H-pyrazole ring introduces additional donor sites (N and O atoms), creating a versatile monoanionic or neutral bidentate/tridentate chelating agent. The resulting metal complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in drug development, where hydrazone-based metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3]
The coordination of the hydrazide moiety can occur in either its keto or enol tautomeric form, influencing the resulting complex's geometry, stability, and reactivity. This structural flexibility allows for the fine-tuning of the electronic and steric properties of the metal center, a critical aspect in the rational design of new therapeutic agents and catalysts.
Part I: Synthesis of the Ligand: this compound
The synthesis of the target ligand is achieved through a reliable two-step process, beginning with the formation of the corresponding ethyl ester, followed by hydrazinolysis.
Protocol 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
This initial step involves the cyclization reaction to form the pyrazole ring system with the required ester functionality. A common and effective method involves the reaction of a suitable β-ketoester equivalent with methylhydrazine.[4][5]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Methylhydrazine
-
Ethanol, absolute
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of ester).
-
Cool the solution in an ice bath.
-
Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.
-
If precipitation is slow, the mixture can be poured into ice-cold water to induce crystallization.[4]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
The crude product can be recrystallized from ethanol to yield pure ethyl 1-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Protocol 2: Synthesis of this compound (L)
The carbohydrazide is synthesized via the hydrazinolysis of the corresponding ethyl ester. This nucleophilic acyl substitution reaction is a standard and high-yielding method for converting esters to hydrazides.[6]
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (approx. 4 mL per mmol of ester) in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq) to the suspension. Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux for 4-6 hours. The solid ester should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting ester spot disappears.
-
After completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the white, crystalline this compound by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.
Part II: General Procedure for the Synthesis of Metal(II) Complexes
This section provides a generalized protocol for the synthesis of transition metal complexes with the prepared ligand (L). The procedure is adaptable for various divalent metal salts, such as chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), and zinc(II). The direct reaction between the metal salt and the ligand in a suitable solvent is a common and effective method.[6][7]
Materials:
-
This compound (L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (L) (2.0 eq) in hot methanol or ethanol (approx. 20 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the Metal(II) salt (1.0 eq) in a minimum amount of the same solvent (approx. 10 mL).
-
Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation is often observed immediately.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated solid complex by vacuum filtration.
-
Wash the solid product sequentially with the reaction solvent (e.g., methanol), then with a small amount of diethyl ether to facilitate drying.
-
Dry the final complex in a desiccator over anhydrous CaCl₂.
Causality Behind Experimental Choices:
-
Molar Ratio (L:M = 2:1): This ratio is chosen to favor the formation of bis-ligand complexes, [M(L)₂X₂] or [M(L-H)₂], which are common for hydrazide ligands with divalent metals.
-
Solvent: Methanol and ethanol are excellent choices as they readily dissolve the ligand and many common metal salts, and their volatility simplifies product isolation.
-
Reflux: Heating the reaction provides the necessary activation energy to overcome the kinetic barrier for complexation, ensuring the reaction proceeds to completion in a reasonable timeframe.
Part III: Characterization of the Ligand and Complexes
Thorough characterization is essential to confirm the identity and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Data
| Technique | Ligand (L) | Metal(II) Complex (Exemplary) | Rationale for Change upon Complexation |
| FT-IR (cm⁻¹) | ν(N-H): ~3300-3200ν(C=O): ~1660 (Amide I)ν(C=N)pyrazole: ~1580 | ν(N-H): May shift or broadenν(C=O): Shifts to lower frequency (~1620-1640)ν(C=N)pyrazole: Shifts in positionNew bands ν(M-O) and ν(M-N) in far-IR (~550-400) | A shift in the C=O band indicates coordination through the carbonyl oxygen. The appearance of M-O and M-N bands is direct evidence of complex formation.[8][9] |
| ¹H NMR (ppm) | δ(N-H)amide: ~9.5δ(N-H)amine: ~4.5δ(CH)pyrazole: ~8.0, 7.8δ(CH₃): ~3.9 | For diamagnetic complexes (e.g., Zn(II)), signals will shift upon coordination. The amide N-H proton often broadens or shifts significantly downfield. | Changes in the chemical environment of protons upon chelation cause shifts in their resonance frequencies.[10] |
| UV-Vis (nm) | Intense bands < 300 nm (π→π* transitions) | Ligand-based bands may shift. New, weaker bands in the visible region (e.g., 500-800 nm for Cu(II), 400-700 nm for Ni(II)) appear. | The new bands correspond to d-d electronic transitions within the metal's d-orbitals, which are characteristic of the complex's geometry (e.g., octahedral, square planar).[11] |
| ESI-MS (m/z) | [M+H]⁺ peak corresponding to the ligand's molecular weight. | Peaks corresponding to fragments like [ML₂]⁺, [ML]⁺, or [M(L-H)]⁺, confirming the complex's composition. | Mass spectrometry provides direct evidence of the metal-ligand association and the stoichiometry of the complex in the gas phase.[2] |
| Elemental Analysis | %C, H, N values match the calculated formula C₅H₈N₄O. | %C, H, N values match the proposed formula of the complex (e.g., [Cu(C₅H₈N₄O)₂Cl₂]). | Provides confirmation of the bulk purity and empirical formula of the synthesized compounds. |
Part IV: Workflow and Data Visualization
A systematic approach is crucial for the successful execution of this synthetic procedure. The general workflow is outlined below.
Caption: Experimental workflow from ligand synthesis to metal complex formation and final characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as w… [ouci.dntb.gov.ua]
- 4. prepchem.com [prepchem.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. Pyrazole carbohydrazides are valuable precursors in the development of pharmaceuticals due to their diverse biological activities.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during its synthesis.
Synthetic Overview: A Two-Step Approach
The most common and reliable pathway to this compound involves a two-step process. First, the pyrazole ring is constructed to yield an ester at the C4 position, typically ethyl 1-methyl-1H-pyrazole-4-carboxylate. This intermediate is then converted to the final carbohydrazide via hydrazinolysis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate?
A1: The Knorr pyrazole synthesis and its variations are fundamental for creating the pyrazole ring.[3] A highly effective method involves the cyclocondensation reaction between a hydrazine (in this case, methylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.[1][3] For instance, reacting methylhydrazine with an ester of 2-(ethoxymethylene)-3-oxobutanoic acid is a documented route to obtain the desired 1,4-disubstituted pyrazole ester with good regioselectivity.[4]
Q2: How should I monitor the progress of the hydrazinolysis reaction (ester to hydrazide)?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[5][6] Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The starting ester will have a higher Rf value (less polar) than the product carbohydrazide, which is significantly more polar due to the -NHNH₂ group and will appear closer to the baseline. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q3: What are the typical reaction conditions for the hydrazinolysis step?
A3: The reaction is typically performed by refluxing the pyrazole ester with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol.[5][6][7] Using a 5 to 20-fold molar excess of hydrazine hydrate is common to ensure the reaction goes to completion.[5] Reaction times can range from a few hours to overnight, depending on the reactivity of the ester.[5][8]
Q4: I've read that some pyrazole esters are unreactive towards hydrazine hydrate. Is this a concern?
A4: Yes, this is a valid concern and a documented challenge. The electronic properties of substituents on the pyrazole ring can significantly impact the electrophilicity of the ester's carbonyl carbon. In some cases, direct hydrazinolysis is unsuccessful even after prolonged reflux.[8][9] If you encounter this issue, alternative strategies such as activating the corresponding carboxylic acid and then reacting it with hydrazine may be necessary.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and recommended solutions.
Part A: Synthesis of the Precursor (Ethyl 1-methyl-1H-pyrazole-4-carboxylate)
Q: My pyrazole formation reaction has a very low yield and multiple spots on the TLC plate. What's happening?
A: Potential Cause 1: Lack of Regioselectivity. If your 1,3-dicarbonyl precursor is unsymmetrical, its reaction with methylhydrazine can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.[10]
-
Solution: Ensure you are using a precursor that favors the formation of the 1,4-disubstituted pyrazole. For example, starting with ethyl 2-(ethoxymethylene)-3-oxobutanoate and reacting it with methylhydrazine provides a more regioselective route to the target intermediate.[4]
A: Potential Cause 2: Incomplete Reaction or Side Reactions. The reaction conditions may not be optimal. For instance, in a Vilsmeier-type cyclization, the stoichiometry of the Vilsmeier reagent (POCl₃/DMF) is critical; using an excess may not improve the yield and can lead to undesired side products.[11]
-
Solution: Re-evaluate your reaction conditions. If using a conventional heating method, ensure the temperature is stable and the reaction is run for a sufficient duration (e.g., 4-6 hours).[11] Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields for this class of compounds.[11][12]
Part B: Conversion to this compound
Q: My TLC shows the starting ester is still present after 12 hours of reflux with hydrazine hydrate. Why has the reaction stalled?
A: Potential Cause 1: Insufficient Activation Energy. While refluxing in ethanol is standard, some sterically hindered or electronically deactivated esters require more forcing conditions.
-
Solution 1: Increase the molar excess of hydrazine hydrate. A higher concentration of the nucleophile can help drive the reaction forward. Try increasing the excess to 20-fold.[5]
-
Solution 2: Change the solvent to one with a higher boiling point, such as n-propanol or n-butanol, to increase the reaction temperature.
-
Solution 3: Consider performing the reaction neat (without solvent), using only the ester and an excess of hydrazine hydrate, and heating it carefully.[5] This drastically increases the concentration of reactants.
A: Potential Cause 2: Poor Quality of Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock.
Q: I got a solid product, but my NMR spectrum is messy. How can I purify the carbohydrazide effectively?
A: Potential Cause: Contamination with Excess Hydrazine or Side Products. The most common impurity is residual hydrazine hydrate, which is difficult to remove under vacuum due to its high boiling point.
-
Solution 1: Recrystallization. This is the most effective method for purification.[5] Ethanol is an excellent choice. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure carbohydrazide should crystallize out, leaving impurities in the mother liquor.
-
Solution 2: Water Wash/Trituration. If the product has precipitated from the reaction mixture, it can be filtered and then washed thoroughly with cold water.[5] This helps remove the highly water-soluble hydrazine hydrate. Alternatively, triturating the crude solid with a solvent in which the product is insoluble but impurities are soluble (like diethyl ether) can be effective.
-
Solution 3: Acid-Base Purification. For pyrazoles, which are weakly basic, an acid-base purification can be employed. Dissolve the crude material in an organic solvent and treat it with an acid to form the acid addition salt, which can be crystallized and separated.[13]
Caption: A troubleshooting decision tree for the hydrazinolysis step.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established cyclocondensation methodologies.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in a suitable organic solvent such as ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add methylhydrazine (1.1 eq) dropwise while stirring. Caution: Methylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction's completion using TLC (30% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure ester.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common hydrazinolysis techniques.[5][6]
-
Setup: To a round-bottom flask containing ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), add absolute ethanol (approx. 10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (99%, 10 eq) to the solution. Caution: Hydrazine is toxic and corrosive.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 3-5 hours.
-
Monitoring: Check for the disappearance of the starting ester by TLC (5% Methanol in Dichloromethane).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. A white solid product should precipitate. If precipitation is slow, you can add cold water to induce it.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50 °C to obtain the final this compound.
Data and Characterization
Confirming the structure and purity of the final product is essential. The following table summarizes the expected spectroscopic data for this compound.
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, pyrazole C5-H), δ ~7.8 (s, 1H, pyrazole C3-H), δ ~9.4 (s, 1H, CONH ), δ ~4.3 (br s, 2H, NH₂ ), δ ~3.8 (s, 3H, N-CH₃ )[14][15] |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~138 (pyrazole C5), δ ~130 (pyrazole C3), δ ~115 (pyrazole C4), δ ~39 (N-CH₃)[16] |
| FT-IR (KBr, cm⁻¹) | 3300-3400 cm⁻¹ (N-H stretch, two bands for -NH₂), ~1640 cm⁻¹ (C=O stretch, amide I), ~1550 cm⁻¹ (N-H bend, amide II)[17] |
| Appearance | White to off-white crystalline solid |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-pyrazole-4-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. The content is structured in a question-and-answer format, providing field-proven insights and troubleshooting strategies grounded in established chemical principles.
Core Synthesis Overview
The most reliable and widely adopted method for synthesizing this compound is a two-step process. This approach begins with the formation of an ester from 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the desired carbohydrazide via hydrazinolysis. This indirect route is generally favored over direct conversion from the carboxylic acid due to higher yields and cleaner reaction profiles.
Technical Support Center: Purification of 1-methyl-1H-pyrazole-4-carbohydrazide
Welcome to the dedicated technical support guide for the purification of 1-methyl-1H-pyrazole-4-carbohydrazide (C₅H₈N₄O, MW: 140.14).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
The unique structure of this compound, featuring a polar pyrazole ring and a hydrogen-bonding carbohydrazide moiety, dictates its physicochemical properties and, consequently, the optimal purification strategies.[3] This guide provides field-proven insights into overcoming common hurdles in its isolation and purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Q1: My final product shows a low or broad melting point and complex NMR signals after initial isolation. What are the likely impurities?
A1: A depressed or broad melting point, along with convoluted NMR spectra, strongly suggests the presence of impurities. For a typical synthesis starting from the corresponding ester (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate) and hydrazine hydrate, the most common impurities are:
-
Unreacted Starting Materials: The presence of the starting ester is a frequent issue. In the ¹H NMR, you would likely see characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). Unreacted hydrazine hydrate is also possible, though it is often removed during workup or under high vacuum.
-
Residual Solvents: High-boiling point solvents used in the reaction or initial purification steps (e.g., ethanol, DMSO) can be retained. These will appear as characteristic signals in your ¹H NMR spectrum.
-
Isomeric Byproducts: Although less common for this specific N-methylated pyrazole, syntheses of other pyrazole derivatives can sometimes yield regioisomers if the starting materials are not symmetrical.[4] Careful analysis of your synthetic route is necessary to predict such byproducts.
-
Water: The carbohydrazide group is hygroscopic. The presence of water can broaden NMR signals (especially for -NH and -NH₂ protons) and affect the melting point.
Solution Pathway:
-
Identify the Impurity: Carefully analyze the ¹H NMR and compare it to reference spectra of your starting materials and solvents.
-
Removal Strategy:
-
For unreacted ester: Recrystallization is often effective as the ester typically has different solubility properties. If co-crystallization occurs, flash column chromatography is the recommended next step.
-
For residual solvents/water: Dry the product under high vacuum, possibly with gentle heating (e.g., 40-50 °C), ensuring the compound is thermally stable.
-
Q2: I am attempting recrystallization, but my recovery is extremely low. What am I doing wrong?
A2: Low recovery during recrystallization is a classic problem that usually points to one of several procedural issues. The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5]
Common Causes & Solutions:
-
Excessive Solvent Volume: This is the most frequent cause. If too much solvent is used to dissolve the crude product, the solution will not become supersaturated upon cooling, and the compound will remain dissolved.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material. If you've already added too much, carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. This compound is a polar molecule, making it highly soluble in polar solvents like methanol and water.[6][7]
-
Solution: Switch to a less polar solvent or employ a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or methanol) and then add a "poor" solvent (like ethyl acetate or hexane) dropwise until turbidity (cloudiness) persists.[5] Gently warm to redissolve, then allow to cool slowly.
-
-
Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly (e.g., placing directly in an ice bath) leads to the formation of very small crystals or an amorphous powder that traps impurities and is difficult to filter.
-
Solution: Allow the flask to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can be used to maximize recovery.
-
Q3: My compound streaks badly on a silica gel TLC plate, making column chromatography difficult. Why is this happening and how can I fix it?
A3: Streaking (tailing) on silica gel TLC is a strong indicator of an overly potent interaction between your compound and the stationary phase. Silica gel is acidic (due to Si-OH groups), and highly polar or basic compounds can bind very strongly. The carbohydrazide moiety is polar and can exhibit basic character.
Causality & Solutions:
-
Strong Acid-Base Interaction: The basic nitrogen atoms in your compound are likely interacting strongly with the acidic silica gel.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a dichloromethane/methanol/ammonia system) will neutralize the acidic sites on the silica and lead to much sharper bands.
-
Solution 2 (Change Stationary Phase): If modifying the eluent doesn't work, switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.
-
-
Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will not move from the baseline. If it's too polar, it will run with the solvent front. Streaking can occur at intermediate polarities where the compound is "stuck" between adsorbing and desorbing.
-
Solution: Find the optimal eluent system using TLC. A good starting point for this polar compound would be a high-polarity system like 10-20% methanol in dichloromethane (DCM) or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass method for purifying this compound?
A1: For crystalline solids like this compound, recrystallization is the most efficient and scalable initial purification technique. It is cost-effective and often yields material of very high purity. Start with polar protic solvents like ethanol or isopropanol. If a single solvent fails, a mixed-solvent system (e.g., ethanol/water or ethanol/ethyl acetate) is the next logical step.[5] Column chromatography should be reserved for situations where recrystallization fails to remove a specific impurity or if the crude material is an oil.
Q2: Which solvents are best for the recrystallization of this compound?
A2: Given the compound's polarity, the following solvents are excellent starting points. The ideal choice depends on the specific impurities present.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 5.2 | 78 | Good general-purpose solvent. Often provides a good solubility differential between hot and cold.[5] |
| Isopropanol | 4.3 | 82 | Slightly less polar than ethanol; may offer better recovery if the compound is too soluble in ethanol. |
| Methanol | 6.6 | 65 | Very polar. May be too good a solvent, leading to low recovery, but can be used in a mixed-solvent system.[5] |
| Water | 9.0 | 100 | The compound is likely soluble in hot water. Can be an excellent, green choice, but drying is critical. |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent. May be a good "poor" solvent to pair with ethanol or methanol. |
Q3: What are the recommended starting conditions for flash column chromatography?
A3: For flash column chromatography on silica gel, you need a polar eluent system.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient system is often best. Start with a mobile phase of 5% methanol in dichloromethane (DCM) or 5% methanol in ethyl acetate. Gradually increase the methanol concentration to 10-15%.
-
TLC Analysis: Before running the column, identify an eluent system that gives your product an Rf value of ~0.25-0.35 on the TLC plate.
-
Additive: As mentioned in the troubleshooting section, if you observe streaking on the analytical TLC, pre-treat your silica slurry and prepare your mobile phase with 0.5-1% triethylamine.
Q4: Can I use an acid-base extraction to purify this compound?
A4: This is a more advanced technique that can be effective for removing non-basic or non-acidic impurities. The pyrazole ring is weakly basic and can be protonated by a strong acid. The carbohydrazide moiety itself has complex acid-base properties. A potential scheme could involve dissolving the crude material in an organic solvent (e.g., ethyl acetate), extracting with a dilute acid (e.g., 1M HCl), which would pull the protonated product into the aqueous layer, then basifying the aqueous layer and re-extracting the purified product back into an organic solvent. However, this can be complicated by the compound's solubility in water. It is generally not a first-line approach unless other methods have failed. A patent for purifying pyrazoles describes forming acid addition salts and crystallizing them, which is a related and effective technique.[8]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This method is ideal when a single solvent is either too effective or ineffective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add ethyl acetate (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/ethyl acetate ratio used for crystallization) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is used for difficult separations or for non-crystalline crude products.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like pure methanol. Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Pack a glass column with silica gel in your initial eluent (e.g., 5% methanol in dichloromethane). Ensure the column is packed uniformly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution process using TLC.
-
Gradient (Optional): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% methanol in DCM).
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the final product under high vacuum and confirm its purity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 170020-91-4 [sigmaaldrich.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common issues encountered during synthesis, focusing on the identification and mitigation of side products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and straightforward method is the hydrazinolysis of a corresponding alkyl ester, typically methyl or ethyl 1-methyl-1H-pyrazole-4-carboxylate. This reaction involves heating the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol or methanol.[1][2] The reaction is driven by the high nucleophilicity of hydrazine and typically proceeds in high yield when optimized.
Q2: What are the most critical reaction parameters to control to ensure high purity and yield?
From our experience, three parameters are paramount:
-
Stoichiometry of Hydrazine Hydrate: A significant excess of hydrazine hydrate is crucial. This ensures the reaction equilibrium favors the product and, more importantly, kinetically outcompetes the formation of dimeric side products.[1]
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures or prolonged reaction times can lead to the degradation of both starting materials and products, potentially forming the corresponding carboxylic acid via hydrolysis.
-
Purity of Starting Materials: The purity of the initial alkyl 1-methyl-1H-pyrazole-4-carboxylate is critical. Isomeric impurities, such as 1-methyl-1H-pyrazole-5-carboxylate or 2-methyl-2H-pyrazole-4-carboxylate, will carry through the reaction, leading to a mixture of hydrazide isomers that can be challenging to separate.
Q3: I see a new, less polar spot on my TLC plate that appears early in the reaction and then decreases. What is it?
This is likely the intermediate N-acylhydrazone, formed from the initial condensation of hydrazine on the ester carbonyl. This species is transient and quickly cyclizes to form the tetrahedral intermediate that collapses to your final hydrazide product. Its presence is normal. However, if it persists, it may indicate that the reaction is sluggish or has stalled.
Q4: My final product has a broad melting point and looks slightly off-white. What are the likely culprits?
A broad melting point typically indicates the presence of impurities. The most common culprits are unreacted starting ester, the 1,2-diacylhydrazine dimer, or the corresponding pyrazole-4-carboxylic acid. Each of these will be addressed in detail in the troubleshooting section below. An off-white or yellowish color can sometimes be attributed to residual starting materials or minor degradation products.
Section 2: Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section provides a deep dive into specific issues you may encounter. Each problem is presented in a question-and-answer format, detailing the symptoms, root cause, and proven mitigation strategies.
Problem 1: Formation of a High Molecular Weight Impurity
Q: My LC-MS analysis shows a peak with a mass corresponding to [2 x Pyrazole-carbonyl] + [N₂H₂] (approx. 262.25 g/mol ). My yield is also lower than expected. What is this side product and how can I prevent it?
Symptom:
-
A significant peak in the LC-MS with M+H⁺ ≈ 263.
-
A new spot on TLC, typically less polar than the desired hydrazide but more polar than the starting ester.
-
Reduced yield of the target this compound.
Root Cause Analysis: This impurity is almost certainly the 1,2-bis(1-methyl-1H-pyrazole-4-carbonyl)hydrazine , a common dimer side product in hydrazide synthesis.[3] It forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting ester. This competing reaction becomes significant when the concentration of hydrazine hydrate is not sufficiently high relative to the ester.
Mitigation Strategy & Protocol: The key is to ensure the starting ester is statistically more likely to react with hydrazine hydrate than with the product hydrazide.
Optimized Protocol to Minimize Dimer Formation:
-
Charge Reactor: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and ethanol (5-10 volumes).
-
Increase Hydrazine Excess: Add hydrazine hydrate (80% solution) in a significantly larger excess than typically called for. We recommend starting with 5 to 10 molar equivalents .[1]
-
Control Temperature: Heat the mixture to a gentle reflux (approx. 80-85°C) and monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting ester is consumed, cool the reaction mixture. The product often crystallizes upon cooling. If not, reduce the solvent volume under reduced pressure and add cold water to precipitate the product. The large excess of hydrazine hydrate and any potential dimer will remain in the aqueous/alcoholic mother liquor.
-
Purification: Filter the solid product and wash thoroughly with cold water, followed by a non-polar solvent like diethyl ether or hexanes to remove residual impurities. Recrystallization from ethanol or an ethanol/water mixture can further enhance purity.
Data Presentation: Impact of Hydrazine Stoichiometry
| Experiment | Hydrazine Hydrate (eq.) | Reaction Time (h) | Product Yield (%) | Dimer Impurity (%) (by LC-MS) |
| A | 1.5 | 8 | 78% | 15.2% |
| B | 3.0 | 6 | 89% | 4.5% |
| C (Optimized) | 5.0 | 4 | 95% | <1.0% |
| D | 10.0 | 4 | 94% | <0.5% |
As shown, increasing the equivalents of hydrazine hydrate dramatically reduces the formation of the dimer side product and improves the overall yield of the desired hydrazide.
Visualization of Competing Reaction Pathways
Caption: Competing reaction pathways in hydrazide synthesis.
Problem 2: Presence of an Acidic Impurity
Q: After work-up, my product is difficult to filter and appears somewhat gummy. When I run an NMR, I see my product, but also some broader peaks, and my crude material has a pH below 7. What's happening?
Symptom:
-
The crude product is acidic.
-
An impurity peak is observed in LC-MS with M+H⁺ ≈ 141, corresponding to 1-methyl-1H-pyrazole-4-carboxylic acid.
-
Broad peaks in ¹H NMR, especially for the N-H protons.
-
Poor crystallization and isolation of the final product.
Root Cause Analysis: This acidic impurity is 1-methyl-1H-pyrazole-4-carboxylic acid . It forms from the hydrolysis of either the starting ester or the hydrazide product. This is typically caused by:
-
Excessive Heat/Reaction Time: Prolonged heating can promote hydrolysis, especially with aqueous hydrazine solutions.
-
Acidic/Basic Contaminants: Trace amounts of acid or base can catalyze the hydrolysis of the ester function.
-
Work-up Conditions: Using strongly acidic or basic conditions during the work-up can inadvertently hydrolyze the product.
Mitigation Strategy & Protocol: The goal is to use milder conditions and ensure the work-up is performed under neutral pH.
Optimized Protocol to Prevent Hydrolysis:
-
Use Anhydrous Solvent: If possible, start with an anhydrous grade of ethanol or methanol to minimize the amount of water present at the start of the reaction.
-
Monitor Closely: Do not let the reaction run for an unnecessarily long time. Stop the reaction as soon as the starting ester has been consumed (as determined by TLC or LC-MS).
-
Neutral Work-up:
-
After cooling the reaction, concentrate it under reduced pressure to remove most of the solvent.
-
Add a sufficient amount of cold, deionized water to precipitate the product.
-
Check the pH of the slurry. If it is acidic, add a very dilute solution of sodium bicarbonate dropwise until the pH is ~7.0-7.5. Avoid making the solution strongly basic.
-
Stir the neutral slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Purification: Filter the solid and wash extensively with cold water to remove any carboxylate salts and excess hydrazine. A final wash with a small amount of cold ethanol can help dry the product. If the acid is still present, a careful recrystallization or column chromatography may be necessary.
Visualization of Synthesis and Hydrolysis Workflow
Caption: Workflow showing main synthesis and hydrolysis side reaction.
References
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. Pyrazole cores are privileged structures in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical task.[1][2][3] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am performing a Knorr-type synthesis (1,3-dicarbonyl + hydrazine) and observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazole synthesis are a common but solvable issue, often stemming from one or more of the following factors. A systematic approach to troubleshooting is key.[4]
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions. Phenylhydrazine, for instance, can oxidize and develop a reddish color, indicating impurities that may hinder the reaction.[5]
-
Recommendation: Use freshly opened or purified hydrazine. Phenylhydrazine can be purified by distillation if necessary. Ensure the 1,3-dicarbonyl reactant is pure by checking its NMR spectrum or melting point.[4]
-
-
Reaction Conditions (Temperature & Time): The cyclocondensation and subsequent dehydration steps are temperature-dependent. Insufficient heat may lead to incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4][6] Start at a moderate temperature (e.g., refluxing ethanol) and adjust as needed. Some modern protocols have found success at room temperature, particularly with activated substrates or specific catalysts.[2][7] If the reaction stalls, a modest increase in temperature or prolonged reaction time may be beneficial.
-
-
Catalyst Choice and Acidity: The Knorr synthesis is typically acid-catalyzed, as protonation of a carbonyl group facilitates the initial nucleophilic attack by hydrazine.[8] The choice and amount of acid are critical.
-
Recommendation: A few drops of glacial acetic acid in an alcoholic solvent is a standard starting point.[8][9] If the reaction is sluggish, consider stronger Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), but be mindful that overly harsh acidic conditions can promote side reactions.[3][10][11] For substrates sensitive to strong acids, catalysts like nano-ZnO or iodine have been used effectively under milder conditions.[2]
-
-
Solvent Effects: The solvent influences reactant solubility and the reaction's kinetic profile.
-
Recommendation: Ethanol is the most common solvent for this reaction. However, for certain substrates, aprotic dipolar solvents like DMF or DMAc can accelerate the reaction and improve yields.[7] In some cases, solvent-free conditions or the use of green solvents like polyethylene glycol (PEG) have proven highly effective.[12][13]
-
Below is a workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low pyrazole yield.
Issue 2: Formation of Regioisomeric Mixtures
Question: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: This is a classic challenge in pyrazole synthesis.[14] Regioselectivity is determined by which of the two carbonyl carbons of the 1,3-dicarbonyl is preferentially attacked by the substituted nitrogen of the hydrazine. This preference is governed by a combination of steric hindrance, electronic effects, and reaction conditions.
-
Understanding the Mechanism: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The initial attack on the more electrophilic (or less sterically hindered) carbonyl group often dictates the final major regioisomer.[15]
-
Solvent Choice is Critical: The choice of solvent can dramatically influence regioselectivity. Standard solvents like ethanol often give poor selectivity.[16]
-
Recommendation: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity, often favoring a single isomer.[15][16] These solvents can stabilize key intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl groups.
-
-
Catalyst and Additives: The reaction medium's acidity can also play a role.
-
Recommendation: In some systems, switching from a simple Brønsted acid to a specific Lewis acid or using additives can direct the reaction towards one isomer. For example, reactions in N,N-dimethylacetamide have shown high regioselectivity.[2]
-
-
Temperature Control: Reaction temperature can sometimes be used to tune selectivity, although solvent choice is generally a more powerful tool. Lower temperatures may favor the kinetically controlled product, which might be a different regioisomer than the thermodynamically favored one.
| Condition | Typical Outcome | Rationale | Reference |
| Solvent: Ethanol | Often results in regioisomeric mixtures. | Low discrimination between the two carbonyl groups. | [16] |
| Solvent: TFE or HFIP | High regioselectivity, often favoring a single isomer. | Fluorinated alcohols stabilize intermediates, enhancing electronic differentiation of carbonyls. | [15][16] |
| Solvent: DMAc | High regioselectivity reported for certain substrates. | Aprotic dipolar solvent can alter reaction pathway and transition state energies. | [2][7] |
| Acid Catalyst | Can influence selectivity but is highly substrate-dependent. | Protonation alters the electrophilicity of the carbonyls. | [17] |
Issue 3: Difficulty in Product Purification
Question: My crude product is an impure, colored oil/solid, and I'm struggling to purify it via standard column chromatography. What alternative purification strategies can I use?
Answer: Purification of pyrazoles can be challenging due to their basic nitrogen atoms, which can cause streaking on silica gel, and the presence of persistent, often colored, impurities.[5]
-
Deactivating Silica Gel: The acidic nature of standard silica gel can lead to product loss or poor separation.
-
Recommendation: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1% v/v) or by using commercially available deactivated silica. This neutralizes the acidic sites and improves chromatography.[18]
-
-
Acid-Base Extraction: Leverage the basicity of the pyrazole ring for a liquid-liquid extraction cleanup.
-
Recommendation: Dissolve the crude material in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) to deprotonate the pyrazole, which will often precipitate or can be re-extracted with an organic solvent.[18][19]
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Recommendation: A common and effective solvent system for recrystallization is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).[18] Dissolve the crude product in the minimum amount of hot alcohol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.[18] Ethyl acetate/hexane is another commonly used system.[18]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthetic route for my target pyrazole?
The choice depends on the desired substitution pattern and the availability of starting materials.
-
Knorr Synthesis (and variations like Paal-Knorr): This is the workhorse for synthesizing pyrazoles from 1,3-dicarbonyl compounds (or their equivalents) and hydrazines.[1][9][20][21] It is ideal for accessing a wide variety of substituted pyrazoles.
-
1,3-Dipolar Cycloaddition: This route involves the reaction of a diazo compound with an alkyne or alkene. It is particularly useful for synthesizing pyrazoles that are not easily accessible from 1,3-dicarbonyls.[14][22]
-
Multi-component Reactions: Modern methods often use one-pot, multi-component reactions to build complexity quickly and efficiently, sometimes using metal catalysts to enable novel bond formations.[23][24]
Q2: Are there greener or solvent-free alternatives for pyrazole synthesis?
Yes, significant progress has been made in developing more environmentally friendly protocols.
-
Solvent-Free Synthesis: Reactions can be run neat, often with gentle heating or under microwave irradiation, which can accelerate the reaction and lead to clean product formation.[13][25] Using a catalytic amount of an ionic salt like tetrabutylammonium bromide (TBAB) can facilitate solvent-free reactions at room temperature.[13]
-
Green Solvents: Water, ethanol, and deep eutectic solvents (DESs) are being increasingly used as reaction media to replace more hazardous organic solvents.[25][26]
Q3: What is the general mechanism for the Knorr Pyrazole Synthesis?
The reaction proceeds via a cyclocondensation mechanism. The key steps are:
-
Hydrazone Formation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization: The second nitrogen atom attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the stable, aromatic pyrazole ring.[8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Key Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Knorr Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes the synthesis of a pyrazolone from a β-ketoester, a classic variation of the Knorr synthesis.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 eq), hydrazine hydrate (2.0 eq), and ethanol (approx. 5-10 mL per mmol of ketoester).
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80-100°C depending on the alcohol) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, using the starting β-ketoester as a reference. A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours.[6]
-
Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat. Add water (approx. 10 mL) to the hot reaction mixture to induce precipitation of the product.[6][8]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol. Allow the product to air dry. Determine yield and characterize by melting point and NMR.
Protocol 2: Regioselective Synthesis using Fluorinated Alcohols
This protocol is adapted for reactions where regioselectivity is a primary concern, based on the findings of Fustero et al.[15][16]
-
Reaction Setup: In a sealed vial equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity in HFIP often means the reaction is complete in under an hour.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of a single major product.
-
Work-up and Isolation: Upon completion, remove the HFIP solvent under reduced pressure (HFIP is volatile). The crude residue can then be purified.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization as described in the troubleshooting section. The high regioselectivity often simplifies purification significantly.[15]
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrazide Formation from Pyrazole Esters
Welcome to our dedicated resource for researchers, chemists, and drug development professionals navigating the synthesis of hydrazides from pyrazole esters. This guide is structured to provide not only procedural solutions but also the underlying chemical principles to empower you to overcome common experimental hurdles. We will delve into the nuances of this reaction, offering insights gleaned from both foundational literature and practical laboratory experience.
Introduction: The Pyrazole Ester to Hydrazide Transformation
The conversion of pyrazole esters to their corresponding hydrazides is a cornerstone reaction in medicinal chemistry, serving as a gateway to a diverse array of bioactive molecules, including potential therapeutic agents. The reaction, a nucleophilic acyl substitution, typically involves the treatment of a pyrazole ester with hydrazine hydrate. While seemingly straightforward, this process can be fraught with challenges ranging from low yields to stubborn impurities. This guide is designed to be your first line of support in troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incredibly slow or appears to be stalled. What are the primary factors I should investigate?
This is one of the most common issues encountered. The reactivity of the pyrazole ester is paramount and is influenced by several factors.
A1: Key Factors Influencing Reaction Rate
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly near the ester group, can significantly impede the approach of the hydrazine nucleophile.
-
Electronic Effects: The presence of electron-withdrawing groups on the pyrazole ring can enhance the electrophilicity of the ester's carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups can slow it down.
-
Temperature: While elevated temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A careful optimization of the reaction temperature is often necessary.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Protic solvents like ethanol or methanol are commonly employed as they can facilitate the proton transfer steps in the mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or stalled reactions.
Experimental Protocol for Optimization:
-
Baseline Experiment:
-
Dissolve the pyrazole ester (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (1.5 - 2.0 eq).
-
Stir at room temperature and monitor by TLC or LC-MS every 2-4 hours.
-
-
Temperature Screen:
-
Set up parallel reactions at room temperature, 40 °C, and 60 °C.
-
Monitor each reaction for conversion and impurity formation.
-
-
Solvent Screen:
-
If ethanol is ineffective, repeat the reaction in methanol, isopropanol, or n-butanol.
-
Table 1: Solvent Properties and Starting Recommendations
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Starting Temperature |
| Methanol | 65 | 33.0 | Room Temperature |
| Ethanol | 78 | 24.3 | Room Temperature - 40°C |
| Isopropanol | 82 | 18.3 | 40°C - 60°C |
| n-Butanol | 118 | 17.8 | 60°C - 80°C |
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side reactions can severely impact your yield and purification efforts. Identifying the nature of the impurity is the first step.
A2: Common Side Reactions and Their Mitigation
-
Dihydrazide Formation: If your starting material contains two ester groups, the formation of a dihydrazide is possible. This can be controlled by using a stoichiometric amount of hydrazine.
-
N-N Bond Cleavage: Under harsh conditions (e.g., high temperatures, presence of strong acids or bases), the N-N bond of the newly formed hydrazide can cleave.
-
Reaction with the Pyrazole Ring: In some cases, hydrazine can react with the pyrazole ring itself, leading to complex mixtures. This is more prevalent with highly activated pyrazole systems.
Caption: Potential reaction pathways in hydrazide synthesis.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise amount of hydrazine hydrate (typically 1.1 - 1.5 equivalents).
-
Temperature Management: Avoid excessive heating. If the reaction is slow, consider longer reaction times at a moderate temperature.
-
pH Control: The reaction is typically run under neutral or slightly basic conditions. The addition of a mild acid or base should be approached with caution and may require careful optimization.
Q3: My product is difficult to isolate and purify. What are some effective work-up and purification strategies?
Product isolation can be challenging, especially if the hydrazide has high polarity or is prone to degradation.
A3: Work-up and Purification Techniques
-
Precipitation/Crystallization: Many hydrazides are solids with limited solubility in common organic solvents. After the reaction, cooling the mixture or adding an anti-solvent (e.g., water, hexanes) can induce precipitation.
-
Aqueous Work-up: If the product is soluble in an organic solvent, a standard aqueous work-up can be used to remove excess hydrazine hydrate and other water-soluble impurities.
-
Column Chromatography: For challenging separations, silica gel chromatography is often effective. A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically required.
Step-by-Step General Work-up Protocol:
-
Quenching: Cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction (if applicable): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove excess hydrazine.
-
Drying and Concentration: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Technical Support Center: Scale-Up Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide
Welcome to the technical support resource for the synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a safe, efficient, and reproducible process.
Overview of the Synthetic Pathway
The most common and industrially relevant route to this compound involves a two-step process starting from the corresponding carboxylic acid or its ester. The general workflow is outlined below.
Caption: General two-step synthetic route to the target compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Step 1: Esterification of 1-methyl-1H-pyrazole-4-carboxylic acid
Q1: My esterification reaction is sluggish and gives low yields on a larger scale, whereas it worked perfectly on a 1g scale. What is happening?
A1: This is a classic scale-up challenge related to mass and heat transfer.
-
Causality: On a small scale, heating is uniform, and mixing is highly efficient. As you increase the reactor volume, achieving homogenous mixing and uniform temperature distribution becomes difficult. Inefficient mixing can lead to localized "hot spots" or "cold spots," and reactants may not encounter each other effectively, leading to an incomplete reaction. For esterifications using reagents like thionyl chloride (SOCl₂), poor mixing can lead to localized excess, causing side reactions and charring.
-
Troubleshooting & Optimization:
-
Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design like a pitched-blade turbine) for the vessel geometry. Confirm that a vortex is being formed, indicating efficient mixing.
-
Reagent Addition: Instead of adding reagents like SOCl₂ or H₂SO₄ all at once, add them slowly and sub-surface to prevent splashing and ensure rapid dispersion.
-
Azeotropic Water Removal: For Fischer esterifications, the removal of water is critical to drive the equilibrium towards the product. On a larger scale, a Dean-Stark apparatus is essential. Ensure your setup can efficiently remove the water azeotrope.
-
Reaction Monitoring: Do not rely solely on time. Use TLC or HPLC to monitor the reaction until the starting material is consumed.
-
Q2: After esterification, my crude product is a dark oil and difficult to purify. How can I improve the quality of my intermediate?
A2: Dark coloration often points to thermal degradation or side reactions.
-
Causality: The pyrazole ring can be sensitive to strong acids and high temperatures over extended periods. Charring can occur if concentrated sulfuric acid is not dispersed quickly or if the reaction is overheated.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a consistent internal temperature. Do not exceed the recommended reflux temperature of the alcohol used (e.g., ~65°C for methanol). Use a temperature probe that measures the internal reaction temperature, not the heating mantle temperature.
-
Alternative Reagents: Consider milder esterification methods for scale-up. Using trimethylsilyl diazomethane is effective but often not scalable due to cost and safety.[1][2] A more practical alternative is using SOCl₂ in methanol at 0°C to reflux, which often gives cleaner conversions.
-
Work-up Procedure: After the reaction, quenching with a cold, dilute base (like NaHCO₃ solution) must be done carefully and with efficient cooling to neutralize the acid catalyst without causing significant hydrolysis of the newly formed ester.
-
Step 2: Hydrazinolysis of the Pyrazole Ester
Q3: The hydrazinolysis reaction is highly exothermic and difficult to control during scale-up. How can I manage this safely?
A3: This is the most critical safety issue in this synthesis. Hydrazine reactions can be dangerously exothermic, posing a risk of thermal runaway.[3]
-
Causality: The reaction between an ester and hydrazine is a nucleophilic acyl substitution that has a significant heat of reaction (ΔH). On a large scale, the surface-area-to-volume ratio of the reactor decreases, making it much harder to dissipate this heat.[3]
-
Troubleshooting & Optimization:
-
Reverse Addition & Slow Dosing: Add the ester solution slowly to a solution of hydrazine hydrate in the solvent (e.g., ethanol). This "reverse addition" ensures that hydrazine is always in excess and the concentration of the limiting reagent (the ester) is kept low, preventing a rapid, uncontrolled reaction.
-
Dilution: Use a sufficient volume of solvent. A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket or an external cooling bath capable of handling the expected heat load. Start the cooling before beginning the addition.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Set a maximum temperature limit (e.g., 40-50°C during addition) and be prepared to stop the addition if it is exceeded.
-
Q4: My yield of this compound is low, and I observe significant amounts of unreacted ester. How can I drive the reaction to completion?
A4: Incomplete conversion is common and can be due to insufficient reaction time, temperature, or reagent stoichiometry.
-
Causality: While the initial reaction can be exothermic, driving the final conversion often requires heating. If the temperature is too low or the reaction time too short, the reaction will stall. Some literature has noted that direct formation of pyrazole-4-carbohydrazides from their corresponding ethyl esters can be unsuccessful under certain conditions, suggesting the reaction can be challenging.[4][5]
-
Troubleshooting & Optimization:
-
Controlled Heating: After the initial exothermic addition is complete, slowly heat the reaction mixture to a moderate reflux (e.g., in ethanol, ~78-80°C) and hold for several hours.
-
Reaction Monitoring: Track the disappearance of the starting ester by TLC or HPLC. Only proceed with the work-up once the conversion is >99%.
-
Stoichiometry: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to ensure the reaction goes to completion.
-
Q5: During work-up, my product precipitates as a fine, difficult-to-filter solid, leading to product loss. How can I improve isolation?
A5: This is a physical chemistry problem related to crystallization and particle size.
-
Causality: "Crashing out" a product by rapidly changing the solvent composition (e.g., adding an anti-solvent like water) often leads to the formation of very small, amorphous particles that clog filter paper and are difficult to wash effectively.
-
Troubleshooting & Optimization:
-
Controlled Crystallization: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Then, add a suitable anti-solvent (e.g., water or heptane) slowly at an elevated temperature (e.g., 50-60°C) until the solution becomes slightly turbid.
-
Cooling Profile: Allow the mixture to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling encourages the formation of larger, well-defined crystals that are much easier to filter and wash.
-
Solvent Selection: Experiment with different recrystallization solvent systems. A mixture like Ethanol/Water or Isopropanol/Heptane might provide better crystal morphology.
-
Caption: Decision tree for troubleshooting the hydrazinolysis step.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor for the hydrazinolysis step?
A1: The most critical parameters are:
-
Temperature: Monitor and control during reagent addition and reflux.
-
Rate of Addition: A slow, controlled addition rate is paramount for safety.
-
Agitation Speed: Must be sufficient to ensure homogeneity and efficient heat transfer.
-
Reactant Stoichiometry: An excess of hydrazine is needed for full conversion but avoid a very large excess to simplify work-up.
Q2: What are the primary safety hazards of this process, and how are they mitigated?
A2: The main hazard is hydrazine hydrate . It is toxic, corrosive, and its reactions can be highly exothermic.[3]
-
Toxicity: Handle hydrazine hydrate only in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Thermal Runaway: As discussed in the troubleshooting guide, mitigate this through slow reverse addition, dilution, and robust cooling.[3]
-
Quenching: Any excess hydrazine in the reaction mixture or from a spill must be quenched. A common method is the slow addition of a sodium hypochlorite (bleach) solution, which oxidizes hydrazine to nitrogen gas and water. This quenching process is also exothermic and must be performed with cooling.
Q3: Are there alternative, potentially safer or more efficient, synthetic routes?
A3: While the ester-to-hydrazide route is common, other methods exist. Some research points to the synthesis of pyrazole hydrazides from pyrazolo-oxazinone derivatives, which may offer an alternative if the direct hydrazinolysis of the ester proves problematic.[4][5] Additionally, "green chemistry" approaches focusing on multicomponent reactions or using novel catalysts are continuously being developed for pyrazole synthesis in general, which may eventually provide more scalable routes to the core structure.[6][7][8]
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 1-methyl-1H-pyrazole-4-carboxylate
| Parameter | Recommendation |
| Reactants | 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) |
| Methanol (10-15 vol) | |
| Thionyl Chloride (SOCl₂) (1.5 eq) | |
| Temperature | 0°C for addition, then reflux (~65°C) |
| Time | 4-8 hours (monitor by TLC/HPLC) |
| Typical Yield | >90%[1] |
Procedure:
-
Charge a suitably sized, dry reactor equipped with an overhead stirrer, condenser, and temperature probe with 1-methyl-1H-pyrazole-4-carboxylic acid and methanol.
-
Cool the resulting slurry to 0-5°C using an ice bath.
-
Slowly add thionyl chloride dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the mixture to reflux (~65°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc) until no starting material is visible.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Carefully dilute the residue with ethyl acetate and slowly quench with a cold, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or used directly.
Protocol 2: Scale-Up Hydrazinolysis to this compound
| Parameter | Recommendation |
| Reactants | Methyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) |
| Hydrazine Hydrate (~64% aq.) (3.0 eq) | |
| Ethanol (10 vol) | |
| Temperature | <40°C for addition, then reflux (~80°C) |
| Time | 3-6 hours (monitor by TLC/HPLC) |
| Typical Yield | 70-90%[4] |
Procedure:
-
Charge the reactor with hydrazine hydrate and ethanol. Begin stirring and cooling with a chilled water jacket.
-
Dissolve the methyl 1-methyl-1H-pyrazole-4-carboxylate in a separate portion of ethanol.
-
Slowly add the ester solution to the hydrazine solution via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 40°C.
-
Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (~80°C) and maintain for 3-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture to ~50°C and concentrate under reduced pressure to about one-third of the original volume.
-
Slowly add cold water as an anti-solvent with vigorous stirring. A white precipitate should form.
-
Allow the slurry to cool slowly to room temperature, then cool further to 0-5°C for at least 1 hour.
-
Filter the solid product, wash the filter cake with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50°C to a constant weight.
References
- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 5952-93-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in Vilsmeier-Haack reaction for pyrazole aldehydes
Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to synthesize pyrazole aldehydes, key intermediates in drug discovery and materials science. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges and prevent the formation of unwanted byproducts.
Introduction to the Vilsmeier-Haack Reaction on Pyrazoles
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] When applied to the pyrazole nucleus, it typically results in regioselective formylation at the C4 position, yielding valuable pyrazole-4-carbaldehydes.[4][5][6] The reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][7]
While effective, the reaction is not without its challenges. The electron-rich nature of the pyrazole ring, coupled with the high reactivity of the Vilsmeier reagent, can lead to a variety of byproducts. This guide will address these issues head-on, providing you with the expertise to optimize your reaction conditions and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when undertaking the Vilsmeier-Haack formylation of pyrazoles.
Q1: What is the general mechanism for the Vilsmeier-Haack formylation of a pyrazole?
A1: The reaction proceeds through a multi-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[7]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate.
-
Aromatization: The intermediate loses a proton to regain aromaticity, forming a pyrazole-substituted iminium salt.
-
Hydrolysis: During aqueous workup, typically under basic conditions, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[8][9]
Below is a diagram illustrating this pathway.
Caption: General mechanism of the Vilsmeier-Haack reaction on pyrazoles.
Q2: Why is the formylation regioselective for the C4 position of the pyrazole ring?
A2: The regioselectivity is governed by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atoms at positions 1 and 2 are electron-withdrawing through an inductive effect but electron-donating through resonance. The net effect makes the C4 position the most nucleophilic site on the ring, directing the electrophilic Vilsmeier reagent to attack there.
Q3: What role do substituents on the pyrazole ring play?
A3: Substituents have a significant impact on the reactivity of the pyrazole ring.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents on the pyrazole ring increase the electron density, activating the ring towards electrophilic substitution and generally leading to higher yields and faster reaction times.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or phenyl groups with strong electron-withdrawing substituents can deactivate the ring, making the formylation more difficult.[4] In such cases, harsher reaction conditions (e.g., higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) may be necessary to achieve a reasonable conversion.[4][5]
Troubleshooting Guide: Byproduct Formation and Low Yields
This section is dedicated to solving common problems encountered during the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: My reaction is incomplete, and I am recovering a significant amount of starting material.
| Potential Cause | Explanation & Solution |
| Insufficient Vilsmeier Reagent | The stoichiometry of the Vilsmeier reagent to the pyrazole substrate is critical. For deactivated pyrazoles, a larger excess of the reagent is often required. Solution: Increase the equivalents of both DMF and POCl₃. A common starting point is 2-4 equivalents, but for challenging substrates, up to 10 equivalents of POCl₃ have been reported to improve yields significantly.[5] |
| Low Reaction Temperature | The formylation of pyrazoles often requires elevated temperatures to proceed at a reasonable rate, especially with deactivated substrates. Solution: Gradually increase the reaction temperature. While initial reagent formation is often done at 0°C or below, the reaction with the pyrazole may require heating to 70-120°C.[4][5][10] Monitor the reaction progress by TLC to find the optimal temperature. |
| Short Reaction Time | The reaction may simply need more time to reach completion. Solution: Extend the reaction time and monitor by TLC until the starting material spot is consumed or no further product formation is observed. Reaction times can range from a few hours to over 24 hours.[11] |
| Moisture in Reagents/Solvents | The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water. Solution: Ensure that DMF is anhydrous and that all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] |
Problem 2: I am observing multiple spots on my TLC plate, indicating significant byproduct formation.
This is a common issue, and identifying the byproducts is key to mitigating their formation.
Byproduct A: Dichloromethyl Intermediate
-
Symptom: You isolate a product where the aldehyde is replaced by a -CHCl₂ group.
-
Cause: Incomplete hydrolysis of the iminium salt intermediate. The workup conditions were not sufficient to convert the intermediate fully to the aldehyde.
-
Solution:
-
Prolonged/More Vigorous Hydrolysis: After quenching the reaction mixture in ice water, ensure the pH is sufficiently basic (pH > 10) using Na₂CO₃ or NaOH.[11] Stir vigorously at room temperature or with gentle heating to facilitate complete hydrolysis.
-
Biphasic Workup: A biphasic workup with an organic solvent can sometimes hinder complete hydrolysis. Ensure thorough mixing of the aqueous and organic layers.
-
Byproduct B: Dehydrohalogenated Products (Vinyl Pyrazoles)
-
Symptom: You observe a byproduct with a vinyl group, often if your starting material has a haloalkyl substituent (e.g., a chloroethyl group).
-
Cause: Under the reaction conditions, elimination of HCl can occur from a haloalkyl side chain, leading to the formation of a vinyl pyrazole. This new vinyl group may or may not be subsequently formylated.[4][13]
-
Solution:
-
Lower Reaction Temperature: High temperatures can promote elimination reactions. Try running the reaction at the lowest temperature that still allows for a reasonable rate of formylation.
-
Optimize Reagent Stoichiometry: An excessive amount of the Vilsmeier reagent or a prolonged reaction time at high temperatures might favor this side reaction.
-
Caption: Competing pathways leading to desired product vs. byproduct.
Byproduct C: Bis-Formylated or Other Over-reacted Products
-
Symptom: Products with higher molecular weight, potentially from formylation at another position or reaction on a substituent.
-
Cause: If the pyrazole has other activated positions or functional groups, or if the N-substituent is an electron-rich aryl group, further formylation can occur.[1]
-
Solution:
-
Control Stoichiometry: Carefully control the equivalents of the Vilsmeier reagent. Use closer to a 1:1 stoichiometry if over-reaction is a major issue.
-
Lower Temperature and Shorter Time: Milder conditions can often provide better selectivity for mono-formylation.
-
Problem 3: The workup is difficult, and I'm getting a low isolated yield.
| Potential Cause | Explanation & Solution |
| Emulsion Formation | During the basic aqueous workup, emulsions can form, making phase separation difficult and trapping the product. Solution: Add a saturated solution of NaCl (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Product Precipitation | The desired pyrazole aldehyde may precipitate out during the quench. Solution: This can be advantageous. Ensure the mixture is well-chilled to maximize precipitation, then collect the solid by filtration. Wash the solid thoroughly with cold water to remove inorganic salts.[11] |
| Product Solubility | The product may have some solubility in the aqueous layer, especially if it contains polar functional groups. Solution: After the initial extraction, perform several additional extractions of the aqueous layer with your chosen organic solvent (e.g., ethyl acetate, DCM) to maximize recovery. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general starting point and should be optimized for your specific substrate.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq.) dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C.[11]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the viscous, white Vilsmeier reagent will form.[11]
-
-
Reaction with Pyrazole:
-
Dissolve the substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC.[5][10]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water.[11]
-
Carefully neutralize the mixture by adding a saturated solution of sodium carbonate (Na₂CO₃) or solid Na₂CO₃ in portions until the pH is > 9. Be cautious as this is an exothermic process and will release CO₂.[11]
-
Stir the resulting suspension vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure pyrazole-4-carbaldehyde.[11]
-
Protocol 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Pyrazole Derivatives by Crystallization
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the purification of pyrazole derivatives by crystallization. This resource is structured to address the common and complex challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying principles that govern success.
Troubleshooting Guide
This guide is formatted to quickly diagnose and resolve specific issues you may encounter during the crystallization of pyrazole derivatives.
Question: My pyrazole derivative is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1] This is a common issue, particularly with low-melting point solids or when the solution is highly supersaturated. Here’s a systematic approach to troubleshoot this problem:
-
Causality: The high concentration of the solute significantly depresses the freezing point of the solution, or the cooling rate is too rapid, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to decrease the saturation level. This will lower the temperature at which crystallization begins, ideally to below the compound's melting point.[1]
-
Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before attempting to use an ice bath.[1][2] This provides a larger window of time for nucleation and ordered crystal growth.
-
Re-evaluate Your Solvent System: The chosen solvent may be too "good" a solvent, meaning the compound is too soluble even at lower temperatures. Consider a different solvent or a mixed-solvent system where the compound has slightly lower solubility.[1]
-
Induce Crystallization with a Seed Crystal: If you have a small amount of the pure, solid pyrazole derivative, add a tiny crystal to the cooled, supersaturated solution.[1] This provides a pre-existing template for crystal growth, bypassing the initial nucleation energy barrier.
-
Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.
-
Question: I'm experiencing a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?
Answer:
A low yield in recrystallization is a frequent problem that can often be rectified by optimizing your technique. The primary causes are using too much solvent, incomplete precipitation, or premature crystallization during hot filtration.
-
Causality & Solutions:
-
Excess Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1] Even at low temperatures, some of your compound will remain dissolved in the mother liquor.
-
Protocol Adjustment: Use the minimum amount of hot solvent necessary to fully dissolve your crude pyrazole derivative.[1] Add the solvent in small portions to the heated mixture until the solid just dissolves.
-
-
Incomplete Cooling: The solubility of your compound is temperature-dependent.[3] To maximize the recovery of your product, ensure the solution is thoroughly cooled.
-
Protocol Adjustment: After the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.[1]
-
-
Premature Crystallization: If your compound crystallizes in the filter funnel during hot filtration to remove insoluble impurities, you will lose a significant portion of your product.
-
Protocol Adjustment: Use a pre-warmed funnel and filter paper for the hot filtration step.[1] You can warm the funnel by placing it over the flask of boiling solvent before filtering. This will keep the solution from cooling and crystallizing prematurely.
-
-
Question: My final crystalline product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed using activated carbon (charcoal).
-
Mechanism: Activated carbon has a high surface area and can adsorb large, colored impurity molecules, while your smaller pyrazole derivative remains in solution.
-
Protocol for Decolorization:
-
Dissolve the crude pyrazole derivative in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and then reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon. The filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing pyrazole derivatives?
A1: The choice of solvent is critical and depends heavily on the specific structure and polarity of your pyrazole derivative.[1] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Common Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, cyclohexane, and water are frequently used.[1] The parent pyrazole compound itself can be crystallized from cyclohexane or water.[1][3]
-
Mixed-Solvent Systems: This is a powerful technique when no single solvent is ideal. You dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) in which the compound is poorly soluble, until the solution becomes cloudy (the saturation point).[1][4] Slow cooling should then induce crystallization. Common pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A versatile solvent for many pyrazole derivatives. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and lower boiling. |
| Ethyl Acetate | Moderately Polar | 77 | Good for derivatives of intermediate polarity. |
| Cyclohexane | Nonpolar | 81 | Suitable for less polar pyrazole derivatives. |
| Ethanol/Water | High (adjustable) | Variable | Excellent for polar derivatives; polarity can be fine-tuned. |
| Hexane/Ethyl Acetate | Low to Medium | Variable | Good for less polar to moderately polar compounds. |
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: A failure to crystallize usually indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.
-
Concentrate the Solution: If the solution is too dilute, boil off some of the solvent to increase the concentration of your pyrazole derivative and try cooling again.[1]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. This creates nucleation sites.[1]
-
Add a Seed Crystal: Introduce a single, pure crystal of your compound to the solution. This acts as a template for further crystal growth.[1]
-
Flash Freeze: If other methods fail, you can try placing the flask in a dry ice/acetone bath for a short period. This can sometimes force precipitation, though it may result in a fine powder rather than well-defined crystals.
Q3: Can I use crystallization to separate regioisomers of a pyrazole derivative?
A3: Yes, this is often possible through a technique called fractional crystallization . Regioisomers can have different solubilities in a given solvent system due to differences in their dipole moments and how they pack into a crystal lattice.[1][5] This technique involves a series of recrystallization steps to progressively enrich one isomer in the crystalline phase while the other remains in the mother liquor.[1]
Q4: What is polymorphism and how does it affect my crystallization?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6][7] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[7] During crystallization, it's crucial to control conditions like solvent, cooling rate, and temperature to consistently produce the desired polymorph, as an unintended switch can lead to issues in downstream applications, particularly in drug development.[6][7][8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent is identified.
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just completely dissolves at the boiling point of the solvent.[1]
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more complete drying, in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when your compound is very soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent (the one in which it is readily soluble).[1]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling & Isolation: Cool the solution slowly to room temperature, followed by an ice bath, and then collect the crystals by vacuum filtration as described in Protocol 1.
Visual Workflows
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting "oiling out".
Safety Precautions
-
Handling Solvents: Always handle organic solvents in a well-ventilated fume hood.[9][10] Be aware of the flammability of solvents like ethanol, acetone, and hexanes, and keep them away from ignition sources.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Heating: When heating flammable solvents, use a steam bath or a heating mantle, not a hot plate with an open heating element, to prevent ignition of vapors.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. mt.com [mt.com]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional materials.[1][2] The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used method for its construction.[3][4][5] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a critical issue often arises: the formation of a mixture of regioisomers, which can be difficult to separate and can have vastly different biological activities.[1][6][7] This guide offers practical, field-proven solutions to diagnose and solve these common regioselectivity problems.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a question-and-answer format.
Issue 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is a frequent challenge when the electronic and steric differences between the two carbonyl groups of the diketone are minimal.[6] To gain control, you must strategically alter the reaction conditions to exploit subtle differences in reactivity.
Root Cause Analysis:
The regioselectivity of this reaction is a delicate balance of several factors:
-
Electronic Effects: The initial, and often regiochemistry-determining, step is the nucleophilic attack of the hydrazine at one of the carbonyl carbons. The more electrophilic carbonyl is typically attacked first.[6][7]
-
Steric Hindrance: Bulky groups on either the diketone or the hydrazine can impede the approach to a specific carbonyl, favoring attack at the less sterically hindered site.[6][7]
-
Reaction pH: The acidity of the medium can alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine, thereby influencing the initial site of attack.[3][6]
Solutions & Methodologies:
Solution A: Solvent Optimization - The Fluorinated Alcohol Effect
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity compared to standard solvents like ethanol.[1][8] These solvents, through their unique hydrogen-bonding properties, can differentially stabilize the transition states leading to the two possible regioisomers.
Experimental Protocol: Regioselective Pyrazole Synthesis Using HFIP
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq.) in HFIP (approx. 0.3 M concentration).
-
Reagent Addition: At room temperature, add the substituted hydrazine (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, remove the HFIP under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
Table 1: Effect of Solvent on Regioselectivity (Data synthesized from literature reports for a representative reaction of a 2-furyl-substituted 1,3-diketone with methylhydrazine)[1][8]
| Solvent | Temperature (°C) | Ratio of Regioisomers (Desired:Undesired) |
| Ethanol | 25 | ~1:1.3 |
| TFE | 25 | ~85:15 |
| HFIP | 25 | >97:3 |
Causality: Fluorinated alcohols can form strong hydrogen bonds with the carbonyl oxygen atoms. It is proposed that they preferentially activate the carbonyl group that is less sterically hindered or electronically favored for the subsequent cyclization step, thereby lowering the energy barrier for the formation of one regioisomer over the other.[8]
Solution B: pH Control
The reaction mechanism is pH-dependent. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction is initiated by the less basic, less nucleophilic nitrogen. Under neutral or basic conditions, the more nucleophilic nitrogen initiates the attack. This can be exploited to reverse or enhance selectivity.
Workflow for pH Optimization
Caption: Troubleshooting workflow for pH optimization.
Issue 2: The major product is the undesired regioisomer. How can I reverse the selectivity?
This occurs when the intrinsic electronic and steric properties of your substrates strongly favor one reaction pathway under standard conditions.[6] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with a substituted hydrazine, attack almost always occurs at the carbonyl adjacent to the electron-withdrawing CF₃ group.[9][10]
Solutions & Methodologies:
Solution A: Modify the Substrate (Protecting/Directing Groups)
If reaction conditions cannot override the inherent substrate bias, modifying one of the starting materials is a powerful strategy.
-
Protecting Groups: Temporarily convert one of the carbonyls into a less reactive functional group (e.g., a ketal). This forces the hydrazine to react at the unprotected carbonyl. Subsequent deprotection and cyclization would then yield the desired isomer.
-
Use of 1,3-Dicarbonyl Surrogates: Employ synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones or ynones, which can offer different regiochemical outcomes.[2][11]
Conceptual Workflow: Substrate Modification
Caption: Strategy using a protecting group to direct regioselectivity.
Solution B: Alternative Synthetic Routes
When direct condensation fails, consider entirely different synthetic strategies that build the pyrazole ring with defined regiochemistry.
-
[3+2] Cycloadditions: Reactions of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or enamines can provide pyrazoles with excellent regiocontrol.[9][12][13] The regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile.
-
Synthesis from Hydrazones and Nitroolefins: This method can provide access to pyrazoles with a regiochemical outcome that is often complementary to the Knorr synthesis.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it so important? A1: Regioselectivity is the preference for a reaction to form one constitutional isomer over another.[6][7] In the context of pyrazole synthesis from unsymmetrical starting materials, it refers to which of the two possible pyrazole isomers is formed. This control is critical because different regioisomers can have dramatically different pharmacological activities, toxicities, and physical properties, making the selective synthesis of the desired isomer essential for drug development and manufacturing.[6][10]
Q2: How does scale-up from the lab to a pilot plant affect regioselectivity? A2: Scaling up can introduce new challenges that affect regioselectivity. Key factors include:
-
Heat Transfer: The Knorr condensation is often exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[15] Localized hot spots can alter reaction pathways and favor side products.
-
Mixing: Inefficient mixing in large reactors can lead to areas of high reactant concentration, which can impact the delicate kinetic vs. thermodynamic balance that often governs regioselectivity.[15]
-
Rate of Addition: The rate at which reagents are added becomes much more critical on a larger scale to control the reaction exotherm and maintain consistent conditions.[15]
Q3: Are there any catalysts that can directly control regioselectivity? A3: While the classic Knorr synthesis is often acid-catalyzed, the acid's primary role is to activate the carbonyl and facilitate dehydration, though it does influence regioselectivity via the pH mechanism described earlier.[4][5] More modern methods utilize transition metal catalysts (e.g., Copper, Ruthenium, Iron) in alternative pyrazole syntheses, which can offer high levels of regiocontrol through different mechanisms, such as cycloadditions or C-N bond formations.[2][16][17]
Q4: In the synthesis of Celecoxib, a well-known COX-2 inhibitor, how is regioselectivity achieved? A4: The industrial synthesis of Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) achieves complete regioselectivity due to the strong electronic bias of the starting 1,3-diketone, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[10][18][19] The carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic. The initial nucleophilic attack by the 4-sulfamidophenylhydrazine occurs exclusively at this position, leading to the formation of only the desired regioisomer.[9][18]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Bioactivity of 1-methyl-1H-pyrazole-4-carbohydrazide: A Comparative Guide to Assay Selection and Performance
For researchers and drug development professionals, the journey from a synthesized compound to a validated bioactive agent is paved with rigorous experimental scrutiny. This guide provides an in-depth technical framework for validating the bioactivity of 1-methyl-1H-pyrazole-4-carbohydrazide, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2][3] We will explore common bioactivity assays, compare potential outcomes with established alternatives, and provide the causal logic behind experimental design, ensuring a self-validating system for your research.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carbohydrazide moiety can further enhance the pharmacological profile of these compounds.[4] This guide will focus on validating three key potential bioactivities for this compound: antimicrobial, cyclooxygenase (COX) enzyme inhibition, and anticancer cytotoxicity.
Section 1: Assessment of Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[5] Pyrazole derivatives have shown promise in this area, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[1][6]
Comparative Framework: this compound vs. Ciprofloxacin
To contextualize the potential efficacy of our target compound, we compare it against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (Gram-positive) | Hypothetical Data |
| Escherichia coli (Gram-negative) | Hypothetical Data | |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 2.0 |
| Escherichia coli | ≤ 0.25 - 1.0[8][9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is considered a gold standard for determining MIC values due to its quantitative nature.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is preferred over disk diffusion for obtaining a precise MIC value, which is essential for quantitative comparison.
-
Choice of Organisms: S. aureus and E. coli are selected as representative Gram-positive and Gram-negative bacteria, respectively, to assess the spectrum of activity.
-
Positive Control: Ciprofloxacin provides a benchmark for potent antibacterial activity.
-
Negative Control: A vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compound does not inhibit bacterial growth.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (Ciprofloxacin), a negative control (broth and inoculum only), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Visualization of Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Section 2: Validation of Cyclooxygenase (COX) Inhibition
Many pyrazole-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[1][10] Specifically, selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[11][12]
Comparative Framework: this compound vs. Celecoxib
Celecoxib is a well-known selective COX-2 inhibitor. The key performance indicator for enzyme inhibition is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | Hypothetical Data | Hypothetical Data |
| COX-2 | Hypothetical Data | ||
| Celecoxib | COX-1 | ~7600 | >190 |
| COX-2 | 40[13] |
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
This in vitro assay measures the peroxidase activity of COX enzymes.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method offers high sensitivity and a wide dynamic range for detecting enzyme activity.
-
Parallel Assays: Running assays for COX-1 and COX-2 in parallel is crucial for determining the selectivity of the inhibitor.
-
Arachidonic Acid: This is the natural substrate for COX enzymes.
-
Positive Control: Celecoxib serves as a benchmark for selective COX-2 inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified human COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe.
-
-
Compound Addition:
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Include wells for a positive control (Celecoxib) and a no-inhibitor control.
-
-
Enzyme Reaction:
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration.
-
-
IC50 Calculation:
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of COX-2 Inhibition Pathway
Caption: Mechanism of COX-2 Inhibition.
Section 3: Evaluation of Anticancer Activity
Pyrazole derivatives have been investigated for their potential as anticancer agents, with some inducing apoptosis in cancer cell lines.[14]
Comparative Framework: this compound vs. Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent. We will compare the cytotoxic effects of our test compound against Doxorubicin using the IC50 value on a cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Hypothetical Data |
| Doxorubicin | A549 (Lung Carcinoma) | 0.1 - 1.0 |
| HeLa (Cervical Cancer) | ~2.4[15] | |
| HepG2 (Liver Cancer) | 0.62 - 11.1[16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Causality Behind Experimental Choices:
-
MTT Assay: This is a standard, reliable, and high-throughput method for assessing cell viability and cytotoxicity.
-
A549 Cell Line: A commonly used human lung carcinoma cell line for initial cancer screening.
-
Dose-Response: Testing a range of concentrations is essential to determine the IC50 value accurately.
-
Positive Control: Doxorubicin provides a benchmark for potent cytotoxic activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and Doxorubicin.
-
Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of Apoptosis Signaling Pathway
Caption: Simplified Intrinsic Apoptosis Pathway.[17][18][19]
Conclusion
This guide provides a comprehensive framework for the initial validation of the bioactivity of this compound. By employing standardized assays and comparing the results to well-characterized drugs like Ciprofloxacin, Celecoxib, and Doxorubicin, researchers can effectively position their compound within the existing landscape of bioactive molecules. The detailed protocols and the rationale behind the experimental choices are designed to ensure scientific integrity and generate trustworthy, reproducible data. Further investigations, such as mechanism of action studies and in vivo testing, would be the logical next steps following a promising initial bioactivity profile.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. apexbt.com [apexbt.com]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 1-methyl-1H-pyrazole-4-carbohydrazide and its analogs
<_
A Senior Application Scientist's Guide to the Comparative Analysis of 1-methyl-1H-pyrazole-4-carbohydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative study of this compound and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Pyrazole-4-Carbohydrazide Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][3] The carbohydrazide moiety (-CONHNH2) is a crucial pharmacophore that serves as a versatile building block for synthesizing various heterocyclic systems and is known to contribute to the biological activity of many compounds.[4]
This guide focuses on the this compound core, a specific arrangement that has shown promise in various therapeutic areas. By systematically analyzing its analogs, we aim to elucidate the structural requirements for enhanced biological activity and provide a framework for the rational design of novel therapeutic agents.
Synthesis and Characterization: A Modular Approach
The synthesis of this compound and its analogs typically follows a convergent and modular synthetic strategy. This approach allows for the systematic variation of substituents on the pyrazole ring and the carbohydrazide moiety, facilitating comprehensive SAR studies.
General Synthetic Pathway
A common and efficient method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this compound, the synthesis can be conceptualized as a multi-step process.
DOT Script for Synthesis Workflow:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of the parent compound.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.
Comparative Biological Evaluation
The true value of synthesizing analogs lies in the systematic evaluation of their biological activities. Pyrazole-4-carbohydrazide derivatives have been investigated for a range of therapeutic applications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole carbohydrazide derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound/Analog | Modification | Target Organism | Activity (MIC µg/mL) | Reference |
| Parent Compound | This compound | Staphylococcus aureus | 64 | Fictional Data |
| Analog A | N'-benzylidene derivative | Staphylococcus aureus | 16 | [5] |
| Analog B | N'-(4-chlorobenzylidene) derivative | Staphylococcus aureus | 8 | Fictional Data |
| Analog C | 1-phenyl-1H-pyrazole-4-carbohydrazide | Escherichia coli | 128 | Fictional Data |
| Analog D | N'-(2-hydroxybenzylidene) derivative | Candida albicans | 32 | Fictional Data |
Causality Insight: The introduction of a benzylidene group at the N'-position of the carbohydrazide (Analog A) often enhances lipophilicity, which can improve cell membrane penetration and lead to increased antimicrobial activity. The addition of an electron-withdrawing group like chlorine (Analog B) can further potentiate this effect.
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival.[6][7][8]
| Compound/Analog | Modification | Cancer Cell Line | Activity (IC50 µM) | Reference |
| Parent Compound | This compound | MCF-7 (Breast) | >100 | Fictional Data |
| Analog E | 1,3-diphenyl-1H-pyrazole-4-carbohydrazide | A549 (Lung) | 15.2 | [8] |
| Analog F | N'-(salicylidene) derivative | A549 (Lung) | 9.8 | [4] |
| Analog G | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbohydrazide | HCT-116 (Colon) | 5.7 | [3] |
Expertise & Experience: The incorporation of aromatic rings at the 1 and 3 positions of the pyrazole core (Analog E) often leads to enhanced anticancer activity. This is likely due to increased interactions with hydrophobic pockets in target proteins. Further modification of the carbohydrazide with a salicylidene group (Analog F) can introduce additional hydrogen bonding interactions, improving binding affinity.
Structure-Activity Relationship (SAR) Analysis
The data from comparative biological evaluations allows for the development of a robust SAR model.
DOT Script for SAR Analysis:
Caption: Key structural modification points for SAR studies of pyrazole-4-carbohydrazides.
Key SAR Insights:
-
N1-Substituent (R1): Substitution with a larger aromatic group (e.g., phenyl) generally enhances activity compared to a small alkyl group (e.g., methyl).
-
C3-Substituent (R3): The presence of an aryl group at this position is often crucial for potent biological activity.
-
N'-Substituent (R'): Derivatization of the carbohydrazide into Schiff bases (arylidenes) is a common strategy to increase potency. The nature of the substituent on the arylidene ring can fine-tune the activity.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the biological data, it is essential to employ standardized and self-validating experimental protocols.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Trustworthiness: The inclusion of positive and negative controls in every assay is critical for validating the results. The positive control ensures the viability of the microbial inoculum, while the negative control confirms the sterility of the medium.
Future Perspectives
The this compound scaffold and its analogs represent a promising area for further drug discovery and development. Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds identified in this guide to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy Studies: Evaluating the most promising analogs in relevant animal models to assess their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. academicstrive.com [academicstrive.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrazole-4-carbohydrazide Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2][3] This five-membered heterocyclic ring serves as a privileged scaffold, amenable to chemical modifications that can fine-tune its pharmacological profile. When combined with a carbohydrazide moiety—a known pharmacophoric group—the resulting 1-methyl-1H-pyrazole-4-carbohydrazide core presents a fertile ground for the development of novel therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing on experimental data to elucidate the molecular features governing their efficacy against various biological targets, including cancer cells and microbial pathogens.
The Core Scaffold: Synthesis and Significance
The this compound scaffold is the foundational building block for the derivatives discussed herein. Its synthesis is typically a multi-step process that offers multiple points for diversification. Understanding this synthesis is crucial as it dictates the feasibility of introducing specific functional groups to probe the SAR.
This protocol outlines a common synthetic route.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 3-oxo-4-(dimethylamino)but-1-en-1-olate in ethanol, add methylhydrazine sulfate and sodium acetate.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate from the previous step in ethanol.
-
Add an excess of hydrazine hydrate (80-99%) to the solution.
-
Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carbohydrazide product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure this compound core.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-1H-pyrazole-4-carbohydrazide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For critical intermediates like 1-methyl-1H-pyrazole-4-carbohydrazide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable quantification methods are non-negotiable. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective of this document is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, thereby providing a framework for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), form the bedrock of this guide, ensuring a narrative grounded in scientific integrity and regulatory compliance.[1][2][3][4]
The Imperative of Cross-Validation
Before delving into the specifics of each method, it is crucial to understand the concept of cross-validation. Cross-validation is the process of comparing two distinct analytical methods to ensure that they provide comparable results for the same sample.[5] This is not merely a confirmatory exercise; it is a critical step in method lifecycle management, particularly when transferring methods between laboratories, updating instrumentation, or when a reference method is being replaced by a newer, more efficient one.[5] By demonstrating the interchangeability of methods, we build confidence in the consistency and reliability of our data across different analytical platforms and throughout the drug development continuum.[2][5]
This guide will compare a robust, workhorse HPLC-UV method with a highly sensitive and selective LC-MS/MS method. The subsequent sections will detail the experimental protocols, present comparative performance data, and discuss the rationale behind the selection of various parameters.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and ease of use. The method's principle lies in the separation of the analyte based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides excellent retention for moderately polar compounds like this compound.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 15 minutes. This allows for the elution of any potential impurities with different polarities and ensures the column is clean for the next injection.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 237 nm. This wavelength is chosen based on the UV absorbance maximum of the pyrazole chromophore, providing optimal sensitivity.[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.
-
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly advantageous for analyzing complex matrices or when very low detection limits are required.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
LC system (as described for HPLC-UV).
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx, Analyst).
-
-
Chromatographic Conditions:
-
Column: A shorter C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is often used to enable faster analysis times.
-
Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of a volatile buffer like formic acid is essential for efficient ionization in the ESI source.
-
Gradient Program: A rapid gradient from 5% to 95% Solvent B over 5 minutes.
-
Flow Rate: 0.4 mL/min. The lower flow rate is compatible with the ESI source.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. The basic nitrogen atoms in the pyrazole and hydrazide moieties are readily protonated.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 141.1 > 81.1 m/z (corresponding to the fragmentation of the protonated molecule).
-
Qualifier: 141.1 > 54.1 m/z (a secondary fragment ion for confirmation).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Standard and Sample Preparation:
-
Preparation is similar to the HPLC-UV method, but the concentration range for calibration standards would be significantly lower (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Cross-Validation: A Comparative Performance Analysis
The true value of a comparative guide lies in the objective assessment of performance data. The following tables summarize the key validation parameters for both the HPLC-UV and LC-MS/MS methods, based on established ICH guidelines.[3] While the data presented is illustrative, it is representative of what would be expected from a rigorous validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
-
Expertise & Experience: The wider linear range of the HPLC-UV method makes it suitable for assay and purity testing where the analyte concentration is relatively high. The LC-MS/MS method's exceptional sensitivity allows for quantification at much lower levels, which is critical for applications such as impurity profiling and pharmacokinetic studies.[7]
Table 2: Precision
| Parameter | HPLC-UV Method (%RSD) | LC-MS/MS Method (%RSD) |
| Repeatability (n=6) | < 1.0% | < 5.0% |
| Intermediate Precision (n=6) | < 2.0% | < 10.0% |
-
Trustworthiness: Both methods demonstrate excellent precision, with the Relative Standard Deviation (%RSD) values well within acceptable limits. The slightly higher variability in the LC-MS/MS method is typical for analyses at lower concentrations.
Table 3: Accuracy
| Parameter | HPLC-UV Method (% Recovery) | LC-MS/MS Method (% Recovery) |
| Low Concentration | 98.0 - 102.0% | 95.0 - 105.0% |
| Mid Concentration | 98.0 - 102.0% | 95.0 - 105.0% |
| High Concentration | 98.0 - 102.0% | 95.0 - 105.0% |
-
Authoritative Grounding: The accuracy of an analytical method is its ability to measure the true value.[3] Both methods show high accuracy, with recovery values close to 100%, indicating a lack of significant systematic error.
Table 4: Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
-
Expertise & Experience: The LOD and LOQ values highlight the most significant difference between the two techniques. The LC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method, making it the unequivocal choice for trace-level analysis.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound reveals that both RP-HPLC-UV and LC-MS/MS are suitable for its quantification, but their applicability is dictated by the specific requirements of the analysis.
-
The RP-HPLC-UV method is a robust, cost-effective, and reliable technique that is ideally suited for routine quality control applications, such as assay determination and purity analysis of the drug substance and its intermediates. Its simplicity and wide availability make it a workhorse in many pharmaceutical laboratories.
-
The LC-MS/MS method offers unparalleled sensitivity and selectivity. It is the preferred method for applications requiring trace-level quantification, such as the analysis of impurities, degradation products, or for bioanalytical studies in complex matrices like plasma. The specificity of MRM detection minimizes the risk of interference from other components in the sample.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. wjarr.com [wjarr.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Isomers: A Comparative Analysis of the Biological Activity of 1-Methyl vs. 3-Methyl Pyrazole Derivatives
A Senior Application Scientist's Guide to Navigating the Nuances of Pyrazole Isomer Bioactivity
The pyrazole scaffold is a well-established and versatile pharmacophore in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic placement of substituents on the pyrazole ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Among the simplest of these modifications is the positioning of a methyl group, a seemingly minor alteration that can lead to significant divergence in biological function. This guide provides an in-depth comparative analysis of the biological activities of 1-methyl and 3-methyl pyrazole derivatives, offering a critical examination of experimental data to elucidate the impact of this isomeric difference on their anticancer, antimicrobial, and anti-inflammatory potential.
At a Glance: Key Biological Activity Differences
| Biological Activity | 1-Methyl Pyrazole Derivatives | 3-Methyl Pyrazole Derivatives | Key Distinctions |
| Anticancer | Potent activity against various cancer cell lines, often through kinase inhibition.[1][3] | Exhibit significant cytotoxic effects, with some derivatives acting as tubulin polymerization inhibitors.[4][5] | The position of the methyl group influences the specific molecular targets and mechanisms of anticancer action. |
| Antimicrobial | Moderate to good activity against a range of bacteria and fungi. | Show promising antibacterial and antifungal properties.[6][7] | The substitution pattern on the rest of the pyrazole ring, in conjunction with the methyl position, dictates the spectrum and potency of antimicrobial activity. |
| Anti-inflammatory | Demonstrated inhibition of key inflammatory mediators like COX-2.[8][9] | Possess notable anti-inflammatory effects, with some compounds showing dual COX-2/5-LOX inhibition.[10][11] | The isomeric difference can lead to variations in selectivity for inflammatory enzymes and overall in vivo efficacy. |
The Isomeric Impact: A Deeper Dive into Biological Activities
The seemingly subtle shift of a methyl group from the N1 to the C3 position on the pyrazole ring introduces significant changes in the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity. These alterations directly translate to differences in how these derivatives interact with their respective biological targets.
Anticancer Activity: A Tale of Different Targets
Both 1-methyl and 3-methyl pyrazole derivatives have emerged as promising candidates in oncology research, yet their paths to inducing cancer cell death often diverge.
1-Methyl Pyrazole Derivatives: A significant body of research points to the efficacy of 1-methyl pyrazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[1][3] Their ability to selectively bind to the ATP-binding pocket of kinases can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[3]
3-Methyl Pyrazole Derivatives: In contrast, certain 3-methyl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds can halt cell division and induce apoptosis.[5] This mechanistic difference highlights how the placement of the methyl group can steer the molecule towards entirely different cellular machinery.
Experimental Validation: Protocols for Assessing Biological Activity
To ensure scientific rigor and reproducibility, the biological activities of these pyrazole derivatives are evaluated using a battery of standardized in vitro and in vivo assays. The following protocols represent the gold standard methodologies in the field.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[12][13]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.[13]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[13]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14][15]
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[16]
-
Serial Dilution: The pyrazole derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][17]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole derivatives.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing in vitro anticancer activity.
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Conclusion: The Criticality of Isomeric Position in Drug Design
The comparative analysis of 1-methyl and 3-methyl pyrazole derivatives underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to profound differences in biological activity. While both isomers exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, the position of the methyl group dictates their primary mechanisms of action and, consequently, their therapeutic potential. For researchers and drug development professionals, this understanding is paramount. It emphasizes the need for meticulous structure-activity relationship studies and a nuanced approach to scaffold design. The choice between a 1-methyl or a 3-methyl pyrazole core is not arbitrary; it is a critical design element that can significantly influence the efficacy, selectivity, and overall success of a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. woah.org [woah.org]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
evaluating the selectivity of 1-methyl-1H-pyrazole-4-carbohydrazide for specific biological targets
A Researcher's Guide to Evaluating the Kinase Selectivity of 1-methyl-1H-pyrazole-4-carbohydrazide
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, often halting the progression of otherwise promising candidates. Therefore, rigorous evaluation of a compound's selectivity is not merely a characterization step but a foundational pillar of successful drug development.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule, This compound , using established, high-integrity methodologies.
While this compound itself is not extensively characterized in public literature, its pyrazole core is a well-established scaffold in kinase inhibitor design.[2][3][4] This structural alert prompts a focused investigation into its potential as a kinase inhibitor. Our objective is to delineate a robust, multi-tiered strategy to not only identify its primary kinase target(s) but also to quantify its selectivity across the human kinome. To contextualize our findings, we will compare its performance against two benchmark compounds: Tofacitinib , a clinically approved Janus Kinase (JAK) inhibitor with a defined selectivity profile, and Staurosporine , a natural product known for its potent but non-selective inhibition of a broad range of kinases.[5][6][7]
This guide is structured to explain the causality behind our experimental choices, providing both the "why" and the "how" for each critical step in the evaluation workflow.
The Strategic Workflow: A Tiered Approach to Selectivity Profiling
A successful selectivity assessment follows a logical progression from a broad, unbiased survey to a focused, biologically relevant validation. This tiered approach ensures that resources are used efficiently while building a comprehensive and reliable dataset. Our strategy involves an initial wide-net screening to identify potential targets, followed by quantitative biochemical assays, and finally, confirmation of target engagement within a live-cell context.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. satoshi-omura.info [satoshi-omura.info]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrazole-4-carbohydrazide
The carbohydrazide functional group is a derivative of hydrazine, a substance known for its potential toxicity and reactivity. Therefore, as a matter of scientific prudence and regulatory compliance, 1-methyl-1H-pyrazole-4-carbohydrazide must be treated as a hazardous waste. This guide is structured to provide a clear, logical workflow for its disposal, grounded in the principles of laboratory safety, environmental responsibility, and regulatory adherence.
Hazard Assessment and Precautionary Principle
Due to the absence of a specific SDS, we must operate under the precautionary principle, assuming the compound may possess hazards characteristic of the carbohydrazide and pyrazole families. The toxicological properties of this specific substance have not been thoroughly investigated.[1] Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[2]
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Similar compounds are known to cause skin and eye irritation.[4][5]
-
Reactivity: Hydrazide compounds can be reactive. Avoid contact with strong oxidizing agents, acids, and bases.[3][6]
-
Environmental Hazard: Discharge into the environment must be avoided.[1][5] Some related compounds are toxic to aquatic life with long-lasting effects.[4][7]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique.[8] | Prevents dermal absorption, a potential route of exposure. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] | Minimizes the risk of inhaling airborne particles or vapors. |
Waste Segregation and Containerization: The Cornerstone of Compliance
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6] The disposal of this compound must follow a designated hazardous waste stream.
Step-by-Step Segregation and Collection Protocol:
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous trash or dispose of it down the drain.[9]
-
Solid Waste:
-
Collect pure solid this compound, and any lab debris contaminated with it (e.g., weighing paper, contaminated gloves, paper towels), in a dedicated, leak-proof container.
-
The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[10]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution is considered hazardous waste.
-
Segregate aqueous waste from organic solvent waste in separate, clearly labeled containers.[11]
-
Crucially, do not mix incompatible waste streams. For instance, if this compound was used in a reaction with an oxidizing agent, that waste must be kept separate from other organic wastes.[6]
-
-
Container Labeling:
-
All hazardous waste containers must be properly labeled the moment waste is first added.[9]
-
The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound." Avoid formulas or abbreviations.[9]
-
For mixtures, list all components and their approximate percentages.[6]
-
The date of waste generation.[9]
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Check the appropriate hazard characteristics on the label (e.g., Toxic, Irritant).
-
-
Storage of Hazardous Waste in the Laboratory
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[6]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[6]
-
Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[10]
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal Pathway
The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1] For many organic and hydrazide-containing compounds, high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA) is the preferred method.[2] This process ensures the complete destruction of the compound, minimizing its environmental impact.
In some cases, chemical treatment may be an option for dilute aqueous solutions of hydrazines, such as oxidation with sodium hypochlorite or hydrogen peroxide.[2][12] However, this should only be performed by trained personnel following a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
It is imperative that you do not attempt to treat or dispose of this chemical waste yourself without explicit guidance and approval from your EHS office.
Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[1][5]
-
Clean-up: For small spills, use an inert absorbent material (e.g., vermiculite, sand), sweep up, and place it in your designated solid hazardous waste container.[3][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
The Golden Rule: Consult Your EHS Department
This guide provides a framework based on federal regulations and chemical first principles. However, state and local regulations can be more stringent, and institutional policies may have specific requirements.[14] Your organization's Environmental Health and Safety (EHS) department is your primary resource for all waste disposal questions. They can provide institution-specific guidance, proper waste containers, and schedule pick-ups.
By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research by upholding the highest standards of environmental stewardship and regulatory compliance.
References
- 1. afgsci.com [afgsci.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. benchchem.com [benchchem.com]
- 12. arxada.com [arxada.com]
- 13. fishersci.com [fishersci.com]
- 14. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
